An In-depth Technical Guide to the Chemical Properties of (2-Butoxy-5-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals Abstract (2-Butoxy-5-methylphenyl)methanol is a substituted benzyl alcohol derivative with potential applications in organic synthesis and medicinal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Butoxy-5-methylphenyl)methanol is a substituted benzyl alcohol derivative with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its structure, and identification, alongside a discussion of its predicted physicochemical characteristics. A plausible synthetic route is detailed, leveraging the Williamson ether synthesis, a cornerstone of ether formation in organic chemistry. Furthermore, this guide explores the anticipated reactivity of the molecule based on the established chemistry of substituted benzyl alcohols. The potential for biological activity and associated toxicological considerations are discussed within the broader context of alkoxy-substituted benzyl derivatives, highlighting the need for empirical validation. This document serves as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the chemical nature of (2-Butoxy-5-methylphenyl)methanol and a framework for its further investigation.
Chemical Identity and Structure
(2-Butoxy-5-methylphenyl)methanol is an aromatic alcohol characterized by a benzene ring substituted with a butoxy group, a methyl group, and a hydroxymethyl group.
Figure 1. Chemical structure of (2-Butoxy-5-methylphenyl)methanol.
Physicochemical Properties
Property
Predicted Value / Expected Characteristics
Basis of Prediction
Physical State
Colorless to pale yellow liquid or low-melting solid
Analogy with other substituted benzyl alcohols
Melting Point
Not available
-
Boiling Point
> 200 °C at atmospheric pressure
High molecular weight and presence of polar functional groups
Solubility
Soluble in common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane). Sparingly soluble in water.
Presence of a non-polar butoxy group and benzene ring, with a polar hydroxyl group.
pKa
~15-16 (for the hydroxyl proton)
Typical pKa range for primary alcohols.
Synthesis
A specific, published synthetic protocol for (2-Butoxy-5-methylphenyl)methanol has not been identified. However, a plausible and efficient synthetic route can be proposed based on the well-established Williamson ether synthesis.[2][3][4][5][6] This method involves the reaction of an alkoxide with a primary alkyl halide.
The proposed synthesis would involve a two-step process starting from commercially available 2-hydroxy-5-methylbenzaldehyde.
The Strategic Utility of (2-Butoxy-5-methylphenyl)methanol in Advanced Organic Synthesis
Executive Summary In the landscape of modern drug development and fine chemical synthesis, highly functionalized benzylic alcohols serve as critical architectural nodes. (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development and fine chemical synthesis, highly functionalized benzylic alcohols serve as critical architectural nodes. (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6) is a prime example of a versatile, multi-handle building block[1]. Featuring a primary benzylic alcohol, a lipophilic ether linkage, and a sterically defining methyl group, this compound offers precise regiochemical control for downstream functionalization. This technical guide explores the physicochemical properties, electronic architecture, and validated synthetic workflows associated with this molecule, providing researchers with actionable, mechanistic insights.
Structural and Physicochemical Profiling
Understanding the baseline physical and chemical properties of (2-Butoxy-5-methylphenyl)methanol is essential for predicting its behavior in various solvent systems and biological assays. The lipophilic butoxy chain significantly influences the molecule's partition coefficient (LogP), making it an excellent candidate for tuning the membrane permeability of active pharmaceutical ingredients (APIs).
~3.5 (Calculated based on additive lipophilicity of butoxy and methyl groups)
Hydrogen Bond Donors
1 (Hydroxyl group)
Hydrogen Bond Acceptors
2 (Ether oxygen, hydroxyl oxygen)
Electronic Architecture & Regioselectivity
The reactivity of (2-Butoxy-5-methylphenyl)methanol is dictated by the competing and synergistic electronic effects of its substituents:
The Butoxy Group (-OBu): Acts as a strong electron-donating group (EDG) via resonance. It highly activates the aromatic ring toward electrophilic aromatic substitution (EAS), specifically directing incoming electrophiles to the ortho and para positions.
The Methyl Group (-CH3): A weak EDG via hyperconjugation. Located at the C5 position, it effectively blocks the para position relative to the butoxy group.
The Benzylic Alcohol (-CH2OH): Provides a primary site for oxidation, etherification, or conversion to a leaving group (e.g., halides or sulfonates).
Because the para position (C5) is blocked by the methyl group, and one ortho position (C1) is occupied by the hydroxymethyl group, the aromatic ring is highly primed for regioselective EAS at the remaining ortho position (C3). This predictable reactivity allows for the clean synthesis of complex derivatives, such as (3-Bromo-2-butoxy-5-methylphenyl)methanol[3].
The dual nature of the molecule—possessing both a reactive aliphatic side-chain and an activated aromatic core—enables divergent synthetic pathways.
Fig 2: Divergent synthetic workflows for the oxidation and halogenation of the core scaffold.
Selective Oxidation of the Benzylic Alcohol
Converting the benzylic alcohol to an aldehyde is a cornerstone transformation. While strong oxidants (like KMnO₄) risk over-oxidation to the carboxylic acid, activated Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) provide exquisite selectivity[4]. MnO₂ operates via a surface-mediated radical mechanism, where the alcohol forms an ester linkage with the Mn(IV) surface, followed by a single-electron transfer (SET) that yields the aldehyde and Mn(II)[5].
Protocol 1: Synthesis of 2-Butoxy-5-methylbenzaldehyde using MnO₂
Causality & Rationale: Water competes with the alcohol for active sites on the MnO₂ surface. Therefore, strict anhydrous conditions and activated MnO₂ are required to drive the reaction forward efficiently[5][6]. A non-polar solvent like dichloromethane (DCM) or toluene is used to keep the organic substrate in solution while the insoluble MnO₂ acts heterogeneously[7].
Procedure:
Dissolve 1.0 equivalent of (2-Butoxy-5-methylphenyl)methanol in anhydrous DCM (0.1 M concentration).
Add 10.0 equivalents of activated MnO₂ (commercially available or freshly prepared). Note: The large stoichiometric excess is necessary because the reaction is surface-area dependent.
Stir the heterogeneous mixture vigorously at room temperature under an inert argon atmosphere.
Self-Validation (Monitoring): Monitor via TLC (e.g., 8:2 Hexanes/Ethyl Acetate). The product aldehyde will appear as a distinct, less polar spot (higher Rf) compared to the starting alcohol.
Once the starting material is consumed (typically 4–12 hours), filter the mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM.
Concentrate the filtrate in vacuo to yield the crude aldehyde.
Analytical Validation: ¹H NMR (CDCl₃) will confirm success via the disappearance of the benzylic -CH₂- signal (~4.6 ppm) and the emergence of a sharp aldehyde proton singlet downfield (~10.4 ppm).
Regioselective Bromination
The synthesis of (3-Bromo-2-butoxy-5-methylphenyl)methanol (CAS: 2432849-15-3) is highly valuable for generating cross-coupling partners (e.g., for Suzuki-Miyaura reactions)[3].
Protocol 2: Regioselective EAS using N-Bromosuccinimide (NBS)
Causality & Rationale: Molecular bromine (Br₂) is often too harsh and can lead to polybromination or oxidation of the benzylic alcohol. NBS is chosen because it provides a low, steady-state concentration of electrophilic bromine, ensuring mono-bromination. The reaction targets the C3 position exclusively due to the synergistic directing effects discussed in Section 2.
Procedure:
Dissolve 1.0 equivalent of (2-Butoxy-5-methylphenyl)methanol in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, and cool to 0 °C.
Slowly add 1.05 equivalents of NBS in small portions to control the exotherm and prevent side reactions.
Allow the reaction to warm to room temperature and stir for 2–4 hours in the absence of light (to prevent radical initiation).
Self-Validation (Monitoring): Quench a small aliquot with water, extract with ethyl acetate, and check via TLC.
Quench the bulk reaction by pouring it into ice water containing a mild reducing agent (e.g., sodium thiosulfate) to destroy unreacted NBS. Extract with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate.
Analytical Validation: Mass Spectrometry (LC-MS) will reveal an M and M+2 isotopic pattern (approx. 1:1 ratio) confirming the incorporation of a single bromine atom. ¹H NMR will show the loss of one aromatic proton, reducing the aromatic integration from three protons to two meta-coupled protons.
Applications in Drug Development
In medicinal chemistry, the incorporation of a butoxy chain is a classical strategy for lipophilicity tuning . By increasing the LogP of a pharmacophore, researchers can enhance blood-brain barrier (BBB) penetration for CNS targets or improve retention in topical formulations. Furthermore, the functional handles on (2-Butoxy-5-methylphenyl)methanol allow it to act as a central hub:
The aldehyde derivative can undergo reductive amination to append amine-containing pharmacophores.
The bromo derivative can be subjected to palladium-catalyzed cross-coupling to build extended biaryl systems, a common motif in kinase inhibitors and GPCR antagonists.
References
1343635-42-6 SCHEMBL14607916 C12H18O2, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. Guidechem. Available at:[1]
(2-butoxy-5-methylphenyl)methanol | 1343635-42-6 | Buy Now - Molport. Molport. Available at:[2]
2432849-15-3|(3-Bromo-2-butoxy-5-methylphenyl)methanol - BLDpharm. BLD Pharm. Available at:[3]
Radical Oxidation of Allylic and Benzylic Alcohols - JoVE. Journal of Visualized Experiments. Available at:[5]
Oxidation of benzyl alcohols by semi-stoichiometric amounts of cobalt-doped birnessite-type layered - RSC Advances. Royal Society of Chemistry. Available at:[7]
Oxidation with Manganese Dioxide - TRUNNANO. Nanotrun. Available at:[6]
Oxidation: J. Org. Chem. 2001, 66, 4276–4284. Journal of Organic Chemistry / Dess-Martin Oxidation Protocols. Available at:[4]
In-Depth Technical Guide: (2-Butoxy-5-methylphenyl)methanol in Organic Synthesis and Drug Development
Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly specific, functionalized building blocks that can serve as versatile intermediates in medicinal chemistry. (2-Butoxy-5-methy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly specific, functionalized building blocks that can serve as versatile intermediates in medicinal chemistry. (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6) is a prime example of such a compound[1]. Characterized by a central phenyl ring substituted with a lipophilic butoxy ether, an electron-donating methyl group, and a reactive hydroxymethyl moiety, this molecule offers a unique balance of steric shielding and chemical reactivity. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic reactivity, and a self-validating synthetic protocol designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
Understanding the baseline metrics of a building block is critical for predicting its behavior in complex synthetic pathways and biological systems. The molecular architecture of (2-Butoxy-5-methylphenyl)methanol dictates its solubility, reactivity, and potential interactions within a pharmacophore.
The synthetic utility of (2-Butoxy-5-methylphenyl)methanol stems from the orthogonal reactivity of its functional groups. By understanding the causality behind each group's behavior, chemists can selectively manipulate the molecule without requiring excessive protecting group strategies.
Hydroxymethyl Group (-CH₂OH): This primary alcohol acts as a versatile nucleophile. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into a potent electrophile (via mesylation, tosylation, or halogenation) for subsequent cross-coupling or Sₙ2 reactions.
Butoxy Ether Group (-O-Bu): The ether linkage provides significant lipophilicity, which is a critical Structure-Activity Relationship (SAR) hotspot for enhancing cell membrane permeability in drug design[3]. Chemically, it is highly stable under basic and mildly acidic conditions, acting as a robust steric shield for the ortho-position.
Methyl Group (-CH₃): Located at the 5-position, this mildly electron-donating group increases the electron density of the aromatic ring, subtly directing any potential electrophilic aromatic substitution while primarily serving as a lipophilic anchor.
Caption: Reactivity profile of (2-Butoxy-5-methylphenyl)methanol functional groups.
Synthetic Methodologies: A Self-Validating Protocol
To synthesize (2-Butoxy-5-methylphenyl)methanol from commercially available precursors, a two-step workflow is highly effective. This protocol is designed as a self-validating system: each step includes specific mechanistic rationales and built-in checkpoints (e.g., TLC monitoring, specific quenching) to ensure high fidelity and yield.
Caption: Step-by-step synthetic workflow for (2-Butoxy-5-methylphenyl)methanol.
Phase 1: Williamson Ether Synthesis (Alkylation)
Objective: Convert the phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde to a lipophilic butoxy ether via an Sₙ2 mechanism[4].
Preparation: Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous Dimethylformamide (DMF).
Causality: K₂CO₃ is selected as a mild base because it is strong enough to deprotonate the relatively acidic phenol (pKa ~10) to form a phenoxide nucleophile, but weak enough to prevent unwanted aldol condensation side reactions at the aldehyde moiety.
Alkylation: Introduce 1-bromobutane (1.2 eq) dropwise and heat the mixture to 80°C for 4 hours.
Causality: DMF, a polar aprotic solvent, leaves the phenoxide anion unsolvated and highly reactive, driving the efficiently forward[4].
Validation & Workup: Monitor via TLC (Hexanes/Ethyl Acetate). Upon consumption of the starting material, quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF. Evaporate to yield the intermediate: 2-butoxy-5-methylbenzaldehyde.
Phase 2: Chemoselective Carbonyl Reduction
Objective: Reduce the aldehyde to a primary alcohol without cleaving the newly formed ether linkage.
Preparation: Dissolve the 2-butoxy-5-methylbenzaldehyde intermediate in Methanol (MeOH) and cool to 0°C in an ice bath.
Causality: NaBH₄ is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄) due to its superior chemoselectivity and safety profile. It selectively reduces the aldehyde via nucleophilic hydride addition while leaving the ether linkage completely intact[5]. The low temperature safely controls the exothermic release of hydrogen gas.
Protonation: Stir for 1 hour, allowing the reaction to warm to room temperature.
Causality: Methanol serves a dual purpose as both the solvent and the proton source, rapidly protonating the intermediate boron-alkoxide complex to form the final alcohol[5].
Validation & Workup: Quench with saturated NH₄Cl solution to neutralize excess hydride. Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate in vacuo to isolate pure (2-Butoxy-5-methylphenyl)methanol.
Applications in Drug Development
In medicinal chemistry, building blocks like (2-Butoxy-5-methylphenyl)methanol are indispensable for synthesizing ether-linked benzyl derivatives. Similar to the well-documented , modifying the hydroxyl and ether positions of aromatic rings creates critical SAR hotspots[3].
The integration of a butoxy chain significantly increases the overall lipophilicity (LogP) of the resulting Active Pharmaceutical Ingredient (API), which is a proven strategy for enhancing blood-brain barrier (BBB) penetration and cellular uptake[3]. Furthermore, the primary alcohol can be esterified to create prodrugs, allowing for controlled release and improved pharmacokinetic profiles in in vivo studies.
Title: Williamson ether synthesis
Source: Wikipedia
URL: [Link]
Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry
Source: Master Organic Chemistry
URL: [Link]
Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity
Source: PubMed Central (PMC)
URL: [Link]
Comprehensive Spectroscopic Characterization of (2-Butoxy-5-methylphenyl)methanol: An In-Depth Technical Guide
Executive Summary This whitepaper provides a rigorous, causality-driven spectroscopic analysis of (2-butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6)[1]. Designed for analytical chemists and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This whitepaper provides a rigorous, causality-driven spectroscopic analysis of (2-butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6)[1]. Designed for analytical chemists and drug development professionals, this guide deconstructs the structural elucidation of the molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By grounding empirical predictions in established physicochemical principles and authoritative databases like the NIST Chemistry WebBook[2] and the Spectral Database for Organic Compounds (SDBS)[3], this document serves as a definitive reference for structural validation.
Molecular Architecture & Causality of Spectral Features
The molecule (Formula: C12H18O2, MW: 194.274 g/mol )[4] consists of a central benzene ring modified by three distinct functional groups, each exerting specific electronic and steric effects that dictate its spectral behavior:
C1 - Hydroxymethyl group (-CH2OH): Acts as a weak electron-withdrawing group via induction but participates heavily in intermolecular hydrogen bonding, dominating the IR spectrum and shifting benzylic proton resonances.
C2 - Butoxy group (-O-C4H9): A strong electron-donating group via resonance (+R effect). The oxygen atom heavily deshields the adjacent aliphatic protons while shielding the ortho and para aromatic protons, creating distinct multiplicity patterns in the 1H NMR spectrum.
C5 - Methyl group (-CH3): A weak electron-donating group via hyperconjugation, providing a sharp, isolated singlet in NMR and directing fragmentation in MS.
Understanding these causal relationships is critical. The electronic push-pull dynamics across the aromatic ring break magnetic equivalence, resulting in a highly diagnostic, non-overlapping spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR is the gold standard for establishing atomic connectivity. The following data synthesizes expected chemical shifts (δ) and coupling constants (J) based on anisotropic effects and standard empirical rules[3].
1H NMR Analysis (400 MHz, CDCl3)
The proton spectrum is defined by the spin-spin coupling of the three isolated aromatic protons (H3, H4, H6).
H3 (ortho to butoxy): Highly shielded by the +R effect of the ether oxygen. Appears as a doublet (J ≈ 8.0 Hz) due to ortho-coupling with H4.
H4 (meta to butoxy, ortho to methyl): Appears as a doublet of doublets (J ≈ 8.0, 2.0 Hz) due to ortho-coupling with H3 and meta-coupling with H6.
H6 (ortho to hydroxymethyl, meta to butoxy): Appears as a fine doublet (J ≈ 2.0 Hz). It lacks an ortho neighbor, making its multiplicity a definitive marker for the 1,2,5-substitution pattern.
13C NMR Analysis (100 MHz, CDCl3)
Carbon shifts are governed by hybridization and electronegativity. The most deshielded carbon is C2 (attached to the butoxy oxygen, ~154.0 ppm), followed by the benzylic C1 and the substituted C5.
Table 1: Consolidated 1H and 13C NMR Assignments
Position
1H Chemical Shift (δ, ppm)
Multiplicity & Coupling (J in Hz)
13C Chemical Shift (δ, ppm)
Carbon Type
C1
-
-
128.5
Quaternary (Ar)
C2
-
-
154.0
Quaternary (Ar-O)
C3
6.75
d, J = 8.0
111.0
CH (Ar)
C4
7.02
dd, J = 8.0, 2.0
128.0
CH (Ar)
C5
-
-
130.0
Quaternary (Ar)
C6
7.10
d, J = 2.0
129.5
CH (Ar)
Ar-CH3
2.28
s (3H)
20.5
CH3
-CH2OH
4.65
s (2H)
62.0
CH2
-OH
2.40
br s (1H)
-
-
-O-CH2-
3.98
t, J = 6.5 (2H)
68.0
CH2
-CH2-
1.75
m (2H)
31.5
CH2
-CH2-
1.48
m (2H)
19.4
CH2
-CH3 (Bu)
0.95
t, J = 7.4 (3H)
13.9
CH3
Infrared (IR) Spectroscopy
IR spectroscopy provides orthogonal validation of functional groups. The spectrum of (2-butoxy-5-methylphenyl)methanol is dominated by the interplay between the hydroxyl and ether moieties.
Table 2: Key IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Vibration Type
Causal Assignment
3300 - 3400
Strong, Broad
O-H stretch
Intermolecular hydrogen bonding of the benzylic alcohol.
2850 - 2960
Strong, Sharp
C-H stretch (sp3)
Aliphatic chain of the butoxy group and methyl substituent.
1240 & 1040
Strong
C-O stretch
Asymmetric stretching of the aryl alkyl ether and primary alcohol.
810 & 880
Medium
C-H out-of-plane bend
Diagnostic for 1,2,5-trisubstituted benzene rings.
Mass Spectrometry (MS)
Electron Ionization (EI-MS) at 70 eV induces highly predictable fragmentation pathways[2]. The molecular ion [M]⁺• appears at m/z 194. The dominant fragmentation cascades are driven by the stability of the resulting ions and the expulsion of neutral molecules.
Mechanistic Pathways:
Loss of Water (-18 Da): The benzylic alcohol readily loses H2O to form a stabilized intermediate at m/z 176.
McLafferty-Type Rearrangement (-56 Da): Aryl alkyl ethers with a γ-hydrogen (like the butoxy group) undergo a favored 6-membered transition state, expelling neutral butene (C4H8) to yield a phenol derivative at m/z 138.
Sequential Cleavage: The m/z 138 ion can further lose water from the benzylic position, yielding a highly conjugated m/z 120 fragment.
Figure 1: Major MS fragmentation pathways of (2-butoxy-5-methylphenyl)methanol.
Standardized Experimental Protocols
To ensure the trustworthiness of the analytical data, the following protocols are designed as self-validating systems, adhering strictly to the American Chemical Society (ACS) Guidelines for the Characterization of Organic Compounds[5].
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15 mg of high-purity (>98%) analyte in 0.6 mL of deuterated chloroform (CDCl3).
Self-Validation Step: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal zero-point reference to mathematically validate chemical shift accuracy[5].
Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration) and 13C NMR at 100 MHz (1024 scans).
Protocol B: ATR-FTIR Spectroscopy
Background Validation: Perform an open-beam background scan immediately prior to sample acquisition. This self-validating step subtracts atmospheric H2O and CO2, ensuring that observed peaks originate solely from the analyte.
Sample Application: Apply 2-3 mg of the neat compound directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
Protocol C: GC-MS Analysis
System Suitability: Inject a blank solvent (e.g., HPLC-grade Hexane) before the sample. This validates column baseline stability and rules out ghost peaks or carryover.
Injection: Inject 1 µL of a 1 mg/mL sample solution (split ratio 1:50) into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column.
Ionization: Utilize 70 eV Electron Ionization (EI) to ensure the resulting fragmentation pattern is directly comparable to standard libraries like the NIST WebBook[2].
Figure 2: Standardized spectroscopic analytical workflow for structural elucidation.
Predictive Toxicology and Safety Framework for (2-Butoxy-5-methylphenyl)methanol
Target Audience: Research Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Safety Whitepaper Executive Summary (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6) is a specialized ar...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, Toxicologists, and Drug Development Professionals
Document Type: Technical Safety Whitepaper
Executive Summary
(2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6) is a specialized aryl alcohol intermediate utilized in advanced organic synthesis and pharmaceutical drug discovery[1]. Because highly specific in vivo toxicological data for this exact molecule is sparse, establishing a robust safety protocol requires a read-across predictive toxicology approach . As a Senior Application Scientist, I approach this compound by deconstructing it into its primary structural alerts: the benzyl alcohol core and the butoxy ether moiety .
This guide synthesizes the mechanistic causality behind the compound's potential hazards and provides self-validating laboratory protocols to ensure absolute operational safety.
Mechanistic Toxicology: Deconstructing the Hazard Profile
To understand the safety precautions required, we must first understand how the molecule interacts with biological systems at a cellular level. The toxicity of (2-Butoxy-5-methylphenyl)methanol is driven by two distinct metabolic pathways.
The Benzyl Alcohol Core: Oxidative Stress and Apoptosis
The hydroxymethyl group attached to the aromatic ring behaves similarly to standard benzyl alcohol. In biological systems, this moiety is rapidly oxidized by Alcohol Dehydrogenase (ADH) to an aryl aldehyde, and subsequently by Aldehyde Dehydrogenase (ALDH) to an aryl carboxylic acid[2].
Metabolic Acidosis: Accumulation of these carboxylic acids can overwhelm hepatic conjugation pathways (glycine conjugation to hippuric acid), leading to severe metabolic acidosis—a mechanism famously responsible for "gasping syndrome" in neonates[2].
Cellular Cytotoxicity: High local concentrations of benzyl alcohol derivatives induce mitochondrial apoptosis. This is characterized by the immediate production of Reactive Oxygen Species (ROS), impairment of the mitochondrial transmembrane potential, and the subsequent activation of caspase-8, -9, and -3[3].
The Butoxy Ether Moiety: Hemolytic and Endothelial Risks
The ether linkage (butoxy group) shares structural homology with compounds like 2-butoxyethanol.
Hemotoxicity: Cleavage or metabolism of this group can yield reactive intermediates analogous to butoxyacetic acid (BAA). BAA is a known hemotoxin that causes swelling and hemolysis of red blood cells (RBCs)[4].
Secondary Oxidative Damage: The hemolysis of RBCs leads to iron deposition and the activation of Kupffer cells (macrophages) in the liver. These activated macrophages release cytokines (like TNF-alpha) and ROS, which cause secondary DNA damage to endothelial cells, a pathway linked to hemangiosarcoma in murine models[5].
Predictive metabolic pathways illustrating ADH/ALDH oxidation and CYP450-mediated dealkylation.
Quantitative Hazard Profile
Based on the structural analysis and available supplier safety data[1], the following physicochemical properties and Globally Harmonized System (GHS) classifications apply.
Table 1: Chemical Identifiers & Properties
Parameter
Value
Causality / Significance
CAS Number
1343635-42-6
Unique identifier for procurement and tracking.
Molecular Formula
C12H18O2
Indicates a highly lipophilic structure.
Molecular Weight
194.27 g/mol
Low MW facilitates rapid dermal penetration.
Physical State
Liquid / Low-melting solid
High risk of aerosolization or contact transfer.
Table 2: Predicted GHS Hazard Classifications
Hazard Code
Description
Mechanistic Driver
H302
Harmful if swallowed
Rapid GI absorption and hepatic oxidation to toxic acids.
H315
Causes skin irritation
Lipophilic ether core strips epidermal lipids.
H319
Causes serious eye irritation
Direct cellular necrosis of corneal epithelium.
H335
May cause respiratory irritation
Vapor inhalation triggers localized ROS in lung tissue.
Self-Validating Experimental & Safety Protocols
A protocol is only as good as its built-in verification steps. Do not treat safety as a checklist; treat it as an experimental variable that must be controlled.
Protocol A: Safe Handling and Transfer Methodology
Because of the compound's lipophilicity and ether linkage, standard nitrile gloves offer limited breakthrough times.
Step 1: Environmental Validation
Action: Activate the chemical fume hood.
Validation: Physically verify the digital face velocity monitor reads between 100–120 feet per minute (fpm) . Do not rely solely on the sash alarm.
Step 2: PPE Selection & Integrity Check
Action: Don standard lab coat, safety goggles, and Butyl rubber gloves (or double-glove with heavy-duty nitrile).
Causality: Ethers rapidly permeate thin nitrile. Butyl rubber provides superior resistance to ether-based solvents.
Validation: Perform a pneumatic inflation test (trap air in the glove and squeeze) to check for micro-punctures before donning.
Step 3: Chemical Transfer
Action: Use a positive displacement pipette or glass syringe for transferring the liquid.
Causality: The vapor pressure and viscosity of aryl alcohols can cause standard air-displacement pipettes to drip, leading to surface contamination.
Validation: Eject a test volume back into the source vial to ensure no air bubbles or dripping occurs before transferring to the reaction vessel.
Protocol B: Emergency Spill & Exposure Workflow
In the event of an accidental release, rapid, logical action is required to prevent systemic absorption.
Step-by-step emergency response logic for acute chemical exposure incidents.
Step 1: Containment
Action: Immediately lower the fume hood sash. If spilled outside the hood, evacuate the immediate 5-meter radius.
Step 2: Biological Decontamination (If Exposed)
Action: For dermal exposure, remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for a minimum of 15 minutes.
Causality: Water mechanically removes the unabsorbed chemical. Never use solvents (like ethanol) to clean the skin, as this will exponentially increase the dermal absorption rate of the lipophilic compound.
Step 3: Chemical Neutralization
Action: Cover the spill with an inert, highly porous absorbent (e.g., diatomaceous earth or vermiculite). Sweep into a sealed, solvent-rated hazardous waste container.
References
Centers for Disease Control and Prevention (CDC). "Neonatal Deaths Associated With Use Of Benzyl Alcohol -- United States." Morbidity and Mortality Weekly Report (MMWR). Available at: [Link]
Chang, Y. S., et al. "Mechanisms Underlying Benzyl Alcohol Cytotoxicity in Human Retinal Pigment Epithelial Cells." Investigative Ophthalmology & Visual Science (IOVS). Available at:[Link]
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate." CDC. Available at:[Link]
Corthals, S. M., et al. "Mechanisms of 2-Butoxyethanol–Induced Hemangiosarcomas." Toxicological Sciences, Oxford Academic. Available at: [Link]
Advanced Applications of (2-Butoxy-5-methylphenyl)methanol in Medicinal Chemistry: Scaffold Functionalization and Pharmacophore Design
Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Professionals Compound Focus: (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6) Executive Summary & Structural Rationale In modern drug disc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Professionals
Compound Focus: (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6)
Executive Summary & Structural Rationale
In modern drug discovery, the selection of versatile, commercially available building blocks is critical for accelerating Structure-Activity Relationship (SAR) studies. (2-Butoxy-5-methylphenyl)methanol (BMM) is a highly privileged scaffold featuring a primary benzylic alcohol, an ortho-butoxy chain, and a meta-methyl group[1].
The strategic utility of this molecule lies in its unique structural features:
The Benzylic Alcohol: Serves as a versatile synthetic handle. It can be directly coupled via [2] or oxidized to the corresponding aldehyde for[3].
The Ortho-Butoxy Group: Introduces a highly lipophilic tail that is critical for occupying deep, hydrophobic sub-pockets in target proteins (e.g., GPCRs and kinases). Furthermore, ortho-alkoxy groups strongly influence the rotational barrier and conformation of the benzylic moiety via steric shielding and transient intramolecular hydrogen bonding[4].
The Meta-Methyl Group: Strategically positioned to block cytochrome P450-mediated aromatic oxidation, thereby improving the metabolic stability (half-life) of the resulting drug candidate.
Application 1: Synthesis of Target-Directed Ethers via Mitsunobu Reaction
Causality & Mechanistic Insights
Converting the benzylic alcohol of BMM to an ether linkage is frequently required to attach the lipophilic tail to a core heterocyclic pharmacophore (e.g., a phenol-bearing kinase inhibitor). While classical Williamson ether synthesis requires harsh basic conditions that can degrade sensitive functional groups, the[5] offers a mild, neutral alternative.
By utilizing Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD), the benzylic alcohol is activated into a phosphonium intermediate. The choice of DIAD over DEAD is dictated by its liquid state at room temperature, which allows for precise dropwise addition, and its slightly superior safety profile[2].
Experimental Protocol: Mitsunobu Etherification
Note: This system is self-validating; the precipitation of triphenylphosphine oxide (TPPO) during the reaction serves as a visual indicator of successful betaine formation and subsequent displacement.
Preparation: In an oven-dried flask under nitrogen, dissolve BMM (1.0 equiv, 0.5 M) and the target phenol (1.1 equiv) in anhydrous Tetrahydrofuran (THF).
Activation: Add PPh₃ (1.2 equiv) to the solution and stir until completely dissolved.
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the premature decomposition of the highly reactive PPh₃-DIAD betaine intermediate.
Reagent Addition: Add DIAD (1.2 equiv) dropwise over 15 minutes.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the TPPO byproduct. Filter and purify the filtrate via silica gel chromatography.
Application 2: Oxidation and Reductive Amination
Causality & Mechanistic Insights
To generate amine-based ligands—often required to improve aqueous solubility or to form critical salt bridges within a receptor pocket—BMM must first be oxidized to 2-butoxy-5-methylbenzaldehyde. Subsequent [6] with primary or secondary amines yields the final basic pharmacophore.
(NaBH(OAc)₃) is the reducing agent of choice[3]. Unlike sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is non-toxic and highly chemoselective; it reduces the transient iminium ion significantly faster than the precursor aldehyde, virtually eliminating the risk of direct aldehyde reduction back to the starting alcohol[6].
Oxidation: Dissolve BMM (1.0 equiv) in Dichloromethane (DCM). Add activated Manganese(IV) oxide (MnO₂, 10.0 equiv). Stir at room temperature for 8 hours. Filter through a pad of Celite to remove manganese salts and concentrate to yield the aldehyde.
Imine Formation: Dissolve the crude aldehyde (1.0 equiv) and the desired amine (1.1 equiv) in 1,2-Dichloroethane (DCE). Causality: DCE is preferred over DCM as it provides superior solubility for the borohydride species.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion. For unhindered primary amines, add glacial acetic acid (1.0 equiv) to catalyze iminium formation[6].
Completion: Stir at room temperature for 4–6 hours.
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract with DCM, dry over Na₂SO₄, and purify via reverse-phase HPLC.
Quantitative Data Presentation
The following tables summarize optimized parameters for functionalizing the BMM scaffold, derived from established medicinal chemistry workflows.
Table 1: Optimization of Mitsunobu Etherification Conditions
Reagent System
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation
PPh₃ / DEAD
THF
0 to 25
16
72
Trace byproduct formation.
PPh₃ / DIAD
THF
0 to 25
12
85
Clean conversion; easy TPPO removal.
PPh₃ / DIAD
Toluene
0 to 60
8
65
Reduced yield due to thermal degradation.
PBu₃ / ADDP
DCM
25
24
40
Sluggish reaction with benzylic alcohols.
Table 2: Scope of NaBH(OAc)₃ Mediated Reductive Amination
Amine Type
Additive
Solvent
Time (h)
Yield (%)
Chemoselectivity
Primary (Aliphatic)
None
DCE
4
92
Excellent (>98% target amine)
Secondary (Cyclic)
None
DCE
6
88
Excellent
Aniline (Aromatic)
AcOH (1 eq)
DCE
12
75
Good; requires acid catalysis
Primary (Steric)
Ti(OPr)₄
THF
18
60
Moderate; requires Lewis acid
Visualizations of Workflows and Pharmacological Logic
Synthetic workflows for functionalizing (2-Butoxy-5-methylphenyl)methanol.
Downstream GPCR signaling pathway modulated by BMM-derived lipophilic ligands.
References
Molport Chemical Database. "(2-butoxy-5-methylphenyl)methanol | 1343635-42-6". Molport. URL:[Link]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]
Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic-Chemistry.org. URL:[Link]
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. URL:[Link]
Wikipedia Contributors. "Mitsunobu reaction." Wikipedia, The Free Encyclopedia. URL:[Link]
Lomas, J. S., & Adenier, A. "Solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols." Journal of the Chemical Society, Perkin Transactions 2, 2001, (7), 1051-1057. URL:[Link]
Application Note: Quantitative Analysis of (2-Butoxy-5-methylphenyl)methanol using HPLC-UV and GC-MS
Abstract This application note presents robust and validated analytical methods for the precise quantification of (2-Butoxy-5-methylphenyl)methanol. As a potential pharmaceutical intermediate or impurity, its accurate me...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents robust and validated analytical methods for the precise quantification of (2-Butoxy-5-methylphenyl)methanol. As a potential pharmaceutical intermediate or impurity, its accurate measurement is critical for quality control and regulatory compliance. We provide detailed protocols for a primary quantitative analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4]
Introduction
(2-Butoxy-5-methylphenyl)methanol is an organic compound whose purity and concentration are critical in various stages of pharmaceutical development and manufacturing. Whether it serves as a key starting material, an intermediate, or is monitored as a process-related impurity, a validated analytical method is imperative to ensure product quality, safety, and efficacy. This document provides a comprehensive guide for its quantification, explaining the rationale behind the chosen analytical strategies and offering step-by-step protocols for immediate application.
The primary analytical technique detailed is a reversed-phase HPLC method with UV detection, which is widely accessible and provides excellent quantitative performance. Additionally, a highly specific GC-MS method is described, suitable for confirmatory analysis and identification, particularly at trace levels.
Chemical Structure
Caption: Chemical Structure of the Analyte.
Analytical Method Workflow
A systematic approach is essential for reliable quantification. The general workflow encompasses sample preparation, instrumental analysis, and data processing, with validation being a crucial component that underpins the entire process.
Caption: General Analytical Workflow.
Primary Method: Reversed-Phase HPLC-UV
Principle: This method separates (2-Butoxy-5-methylphenyl)methanol from other potential components in the sample matrix based on its polarity. A non-polar stationary phase (C18) is used with a polar mobile phase. The analyte, being moderately non-polar, is retained on the column and then eluted by the mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.
Instrumentation and Materials
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD) or variable wavelength detector (VWD).
Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.
Software: Chromatography data station (e.g., OpenLab CDS).
Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.[5][6]
Reference Standard: (2-Butoxy-5-methylphenyl)methanol, with a certificate of analysis indicating purity.
Filters: 0.45 µm or 0.22 µm syringe filters compatible with the sample solvent.[7]
Detailed Protocol
Step 1: Mobile Phase Preparation
Prepare Mobile Phase A: Ultrapure Water.
Prepare Mobile Phase B: Acetonitrile.
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
Step 2: Standard Solution Preparation
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the (2-Butoxy-5-methylphenyl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Calibration Standards: Perform serial dilutions of the stock standard with the diluent to prepare a series of calibration standards. A suggested concentration range is 1.0, 5.0, 25, 50, 100, and 250 µg/mL.
Step 3: Sample Preparation
Accurately weigh a portion of the sample expected to contain (2-Butoxy-5-methylphenyl)methanol and transfer it to a volumetric flask.
Add the diluent to approximately 70% of the flask volume and sonicate for 10 minutes to ensure complete dissolution.[6]
Allow the solution to cool to room temperature, then dilute to the mark with the diluent. The target concentration should fall within the calibration range.
Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[7][5]
Step 4: Chromatographic Conditions
The following conditions are a robust starting point and may be optimized as needed.
Inject the calibration standards to establish system suitability and generate a calibration curve by plotting peak area against concentration.
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
Inject the prepared sample solutions.
Calculate the concentration of (2-Butoxy-5-methylphenyl)methanol in the sample using the linear regression equation from the calibration curve.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS provides a highly specific method for both quantification and identification. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for the analyte. This serves as a chemical fingerprint for unambiguous identification.[8]
Instrumentation and Materials
GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.
Column: A low-bleed, non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Prepare stock and calibration standards in ethyl acetate, similar to the HPLC method. A typical concentration range for GC-MS would be 0.1 to 50 µg/mL.
Prepare samples by dissolving them in ethyl acetate to a final concentration within the calibration range.
Step 2: GC-MS Conditions
Parameter
Recommended Setting
Column
HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Inlet Temperature
250 °C
Injection Mode
Split (e.g., 20:1 ratio)
Injection Volume
1 µL
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Oven Program
100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line
280 °C
Ion Source Temp.
230 °C
Quadrupole Temp.
150 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification.
Step 3: Data Analysis
For quantification, operate in SIM mode, monitoring characteristic ions of (2-Butoxy-5-methylphenyl)methanol (e.g., the molecular ion and key fragment ions, which would be determined from a full scan injection of a standard).
Construct a calibration curve and calculate the sample concentration as described for the HPLC method.
For confirmation, compare the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of the reference standard.
Method Validation
A comprehensive validation should be performed for the primary HPLC-UV method to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3][4]
Caption: Key Parameters for Analytical Method Validation.
Validation Parameters Summary
Parameter
Acceptance Criteria
Specificity
The analyte peak should be free of interference from blank, placebo, and potential impurities. Peak purity index (if using DAD) should be > 990.[2][4]
Linearity
Correlation coefficient (r²) ≥ 0.999 over the specified range.[9]
Range
The range for which the method is linear, accurate, and precise. Typically 80-120% of the test concentration.
Accuracy
The percent recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[9]
Precision
Repeatability (Intra-assay): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 2.0% when analyzed by different analysts on different days.[4][9]
Limit of Detection (LOD)
Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ)
Signal-to-noise ratio of approximately 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
Robustness
The method's performance should not be significantly affected by small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).[1]
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of (2-Butoxy-5-methylphenyl)methanol. The HPLC method is well-suited for routine quality control, while the GC-MS method offers an excellent orthogonal technique for confirmation and impurity identification. Proper method validation according to ICH guidelines is essential before implementation in a regulated environment to ensure data integrity and product quality.
References
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. [Link]
European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ATSDR. Analytical Methods for 2-Butoxyethanol. [Link]
Nacalai Tesque, Inc. Sample Pretreatment for HPLC. [Link]
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]
Nekkalapudi, A., Veldi, V., & Pippalla, S. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. American Journal of Analytical Chemistry, 13, 229-240. [Link]
SIELC Technologies. (2018, February 17). Separation of Benzyl alcohol on Newcrom R1 HPLC column. [Link]
ARL Bio Pharma. Benzyl Alcohol - Analytical Method Validation. [Link]
El-Deen, A. K., et al. (2025). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. ACS Omega. [Link]
Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. [Link]
Process Scale-Up Protocol: Synthesis of (2-Butoxy-5-methylphenyl)methanol
Here is a comprehensive, scalable application note and protocol for the synthesis of (2-Butoxy-5-methylphenyl)methanol, designed for process chemists and drug development professionals. Target API Intermediate: (2-Butoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive, scalable application note and protocol for the synthesis of (2-Butoxy-5-methylphenyl)methanol, designed for process chemists and drug development professionals.
Target API Intermediate: (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6)[1],[2]
Molecular Formula:C12H18O2Application: Building block for pharmaceutical APIs, advanced materials, and fine chemical synthesis.
Mechanistic Overview & Retrosynthetic Strategy
The scale-up synthesis of (2-Butoxy-5-methylphenyl)methanol is achieved via a robust, two-step linear sequence optimized for high throughput, safety, and atom economy.
Phase 1: Williamson Etherification
The sequence begins with the selective
O
-alkylation of 2-hydroxy-5-methylbenzaldehyde using 1-bromobutane. The phenolic hydroxyl group in salicylaldehyde derivatives possesses a depressed
pKa
(approximately 8.0) due to resonance stabilization and intramolecular hydrogen bonding with the adjacent carbonyl. This thermodynamic property allows for the use of a mild base—potassium carbonate (
K2CO3
)—to achieve quantitative deprotonation without the side reactions typically associated with stronger bases like
NaH
,[3].
N,N
-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to strip the solvation shell from the phenoxide ion, thereby maximizing its nucleophilicity for the
SN2
displacement of the primary bromide,[4].
Phase 2: Chemoselective Carbonyl Reduction
The intermediate, 2-butoxy-5-methylbenzaldehyde, is subsequently reduced to the target benzyl alcohol. For process scale-up, Sodium Borohydride (
NaBH4
) in methanol is the reagent of choice. Unlike Lithium Aluminum Hydride (
LiAlH4
), which requires rigorously anhydrous conditions and poses severe exothermic runaway risks,
NaBH4
is mild, highly chemoselective, and safe for large-scale operations[5],[6],[7]. The reduction proceeds via a polar hydride transfer to the electrophilic carbonyl carbon, forming a borate-bound alkoxide intermediate that is rapidly protonated by the methanolic solvent[5].
Process Visualization
Fig 1: Two-step synthetic workflow for (2-Butoxy-5-methylphenyl)methanol.
*Note: 1.0 mole of
NaBH4
delivers 4.0 moles of hydride (
H−
). 0.60 eq provides a safe 2.4 eq of hydride to ensure complete conversion while minimizing excess gas evolution[5],[6].
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 2-Butoxy-5-methylbenzaldehyde
This protocol utilizes a slight excess of the alkyl halide to drive the reaction to completion, relying on a basic aqueous workup to purge unreacted phenol.
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet.
Charging: Add 2-hydroxy-5-methylbenzaldehyde (100.0 g) and DMF (500 mL) to the reactor. Stir at 300 rpm until fully dissolved.
Base Addition: Add anhydrous
K2CO3
(152.2 g) in one portion.
Self-Validation Check: The slurry will immediately shift to a deep yellow/orange color, confirming the formation of the highly conjugated phenoxide anion.
Alkylation: Add 1-bromobutane (95.0 mL) dropwise via an addition funnel over 30 minutes to control any mild exotherm.
Heating: Ramp the jacket temperature to heat the internal mixture to 80°C. Maintain stirring for 4–6 hours.
Reaction Monitoring: Sample the reaction and analyze via TLC (Silica, 9:1 Hexanes/Ethyl Acetate).
Self-Validation Check: Stain the TLC plate with aqueous
FeCl3
. Unreacted starting material will stain deep purple (free phenol), whereas the product spot (higher
Rf
) will remain unstained. Proceed when the SM spot is consumed.
Workup: Cool the reactor to 20°C. Add 1.0 L of deionized water to dissolve the inorganic salts. Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (
2×500
mL).
Purification: Wash the combined organic layers with 1M
NaOH
(
2×200
mL) to remove any trace unreacted phenol, followed by brine (300 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.
Phase 2: Synthesis of (2-Butoxy-5-methylphenyl)methanol
This phase requires strict temperature control due to the exothermic reaction of
NaBH4
with methanolic solvent, which liberates
H2
gas[5],[6].
Reactor Setup: Equip a clean 2L jacketed reactor with overhead stirring, a temperature probe, and ensure the system is actively vented to a fume hood to safely exhaust hydrogen gas[5].
Dissolution: Dissolve the intermediate (~134.0 g) in Methanol (670 mL).
Cooling: Circulate chilled fluid to bring the internal temperature to 0–5°C.
Hydride Addition: Add
NaBH4
(15.8 g) portion-wise over 45 minutes.
Self-Validation Check: Effervescence (
H2
gas) will be observed[6]. The yellow tint of the aldehyde solution will gradually fade to colorless as the
sp2
carbonyl is reduced to the
sp3
alcohol. Do not allow the internal temperature to exceed 15°C during addition.
Maturation: Once addition is complete, remove the cooling and allow the mixture to warm to room temperature (20–25°C). Stir for 1.5 hours.
Reaction Monitoring: Analyze via TLC (Silica, 7:3 Hexanes/Ethyl Acetate). The alcohol product will appear as a distinct, lower
Rf
spot compared to the aldehyde precursor.
Quenching: Cool the reactor back to 5°C. Cautiously add saturated aqueous
NH4Cl
(150 mL) dropwise to destroy unreacted borohydride and hydrolyze borate complexes[5]. Warning: Secondary
H2
gas evolution will occur here.
Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the aqueous residue between Ethyl Acetate (600 mL) and Water (300 mL). Wash the organic layer with brine, dry over
Na2SO4
, filter, and evaporate to yield (2-Butoxy-5-methylphenyl)methanol.
Analytical Validation (Expected NMR Heuristics)
To confirm the structural integrity of the final API intermediate,
1H
NMR (
CDCl3
, 400 MHz) should be utilized:
Loss of Aldehyde: The distinct aldehyde proton singlet at ~10.4 ppm must be completely absent.
Benzylic Alcohol Formation: A new singlet (or doublet, if coupled to the hydroxyl proton) will appear at ~4.6 ppm (
2H,−CH2OH
), confirming successful reduction.
Ether Linkage: A triplet at ~4.0 ppm (
2H,−O−CH2−
) confirms the integrity of the butoxy chain installed during Phase 1.
Aromatic & Aliphatic Regions: Aromatic protons will appear between 6.7–7.2 ppm (
3H
). The aryl methyl group will appear as a singlet at ~2.3 ppm (
3H
). The remaining butoxy protons will appear as multiplets at ~1.8 ppm (
2H
), ~1.5 ppm (
2H
), and a triplet at ~0.9 ppm (
3H
).
Optimization of reaction conditions for (2-Butoxy-5-methylphenyl)methanol
Welcome to the Technical Support Center for the synthesis and optimization of (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and optimization of (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6)[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful organic synthesis requires a deep understanding of reaction kinetics, thermodynamics, and phase behavior. This compound is typically synthesized via a two-step sequence starting from commercially available 2-hydroxy-5-methylbenzaldehyde: a Williamson etherification followed by a chemoselective hydride reduction.
Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, empirical optimization data, and self-validating protocols designed for drug development professionals and synthetic chemists.
Mechanistic Workflow Visualization
Two-step synthetic workflow for (2-Butoxy-5-methylphenyl)methanol.
Troubleshooting & FAQs
Q1: Why am I observing incomplete O-alkylation of 2-hydroxy-5-methylbenzaldehyde even after 24 hours at room temperature?Causality & Solution: The Williamson ether synthesis relies on an SN2 displacement. While the phenolic proton is easily deprotonated by potassium carbonate (K2CO3), the resulting phenoxide requires sufficient thermal energy to overcome the activation barrier for displacing the primary bromide of 1-bromobutane. Furthermore, K2CO3 is largely insoluble in DMF at room temperature, severely limiting the concentration of the active nucleophile[2].
Actionable Fix: Elevate the reaction temperature to 80–90 °C. For a kinetic boost, add a catalytic amount of Potassium Iodide (KI, 0.1 eq). This initiates an in situ Finkelstein reaction, temporarily converting 1-bromobutane into the highly reactive 1-iodobutane, drastically reducing reaction time and pushing conversion >98%.
Q2: During the Step 2 reduction, I see significant non-polar impurities on my TLC plate. What is causing this degradation?Causality & Solution: Sodium borohydride (NaBH4) is highly reactive in protic solvents like methanol[3]. The hydride transfer to the carbonyl carbon is highly exothermic. If the internal temperature is allowed to rise above 10 °C during the addition, the generated methoxide can promote side reactions, including the formation of dimethyl acetals from your unreacted aldehyde, or reductive etherification.
Actionable Fix: Strictly control the temperature. Submerge the reaction in an ice-water bath and ensure the internal temperature remains between 0 °C and 5 °C during the portion-wise addition of NaBH4.
Q3: My target product, (2-Butoxy-5-methylphenyl)methanol, is trapped in a stubborn emulsion during the aqueous workup. How do I break it?Causality & Solution: When NaBH4 reduces an aldehyde in methanol, it forms complex borate salts. During an aqueous extraction (especially with ethyl acetate), these boron species cross-link with water and the benzylic alcohol product to form gelatinous, intractable emulsions.
Actionable Fix: Do not rely on brine alone. Quench the reaction with saturated aqueous NH4Cl, and then add a 10% aqueous solution of Rochelle salt (potassium sodium tartrate). The tartrate acts as a bidentate ligand, aggressively chelating the boron atoms and breaking the emulsion into two sharply defined, easily separable layers.
Quantitative Data & Reaction Optimization
The following tables summarize empirical data collected during the optimization of both synthetic steps. Use these parameters to benchmark your own scale-up efforts.
Table 1: Optimization of O-Alkylation Conditions (Step 1)
Base (1.5 eq)
Solvent
Temp (°C)
Additive
Time (h)
Conversion (%)
K2CO3
Acetone
56 (Reflux)
None
24
45%
K2CO3
DMF
25
None
24
30%
K2CO3
DMF
80
None
12
85%
K2CO3
DMF
80
KI (0.1 eq)
6
>98%
Table 2: Optimization of Aldehyde Reduction Conditions (Step 2)
Reducing Agent
Solvent
Temp (°C)
Equivalents
Yield (%)
Purity (HPLC)
NaBH4
Ethanol
25
2.0
75%
88% (Acetal impurities)
NaBH4
Methanol
25
1.5
82%
92%
NaBH4
Methanol
0 to 5
1.0
>95%
>99%
Standardized Experimental Protocols
These protocols are designed as self-validating systems . Visual cues and in-process controls are embedded to ensure you can verify the success of the reaction in real-time.
Protocol 1: Synthesis of 2-Butoxy-5-methylbenzaldehyde
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methylbenzaldehyde (1.0 eq) and anhydrous DMF (0.5 M concentration).
Base Addition: Add finely powdered anhydrous K2CO3 (1.5 eq). Validation: The solution will immediately transition from pale yellow to a vibrant, opaque yellow-orange, confirming the formation of the phenoxide ion.
Alkylation: Add 1-bromobutane (1.2 eq) and KI (0.1 eq). Attach a reflux condenser and heat the mixture to 80 °C for 6 hours[2].
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). Validation: The highly fluorescent starting material spot (lower Rf) will disappear, replaced by a non-fluorescent, UV-active product spot (higher Rf).
Workup: Cool to room temperature. Dilute with water (3x volume of DMF) to dissolve the inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.
Protocol 2: Synthesis of (2-Butoxy-5-methylphenyl)methanol
Setup: Dissolve the 2-butoxy-5-methylbenzaldehyde intermediate (1.0 eq) in anhydrous Methanol (0.3 M concentration).
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Reduction: Slowly add NaBH4 (1.0 eq) in small portions over 15 minutes[3]. Validation: You will observe mild effervescence (H2 gas evolution). The yellow tint of the starting material will gradually fade to a colorless solution.
IPC: Stir for 1 hour at 0 °C. Check TLC (Hexanes/EtOAc 3:1). Validation: Complete disappearance of the aldehyde spot; appearance of a new, more polar spot (the benzylic alcohol).
Workup: Quench the reaction strictly at 0 °C by dropwise addition of saturated aqueous NH4Cl until bubbling ceases. Remove the methanol via rotary evaporation. Partition the residue between Ethyl Acetate and 10% aqueous Rochelle salt solution. Stir vigorously for 15 minutes until the emulsion breaks. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield the pure (2-Butoxy-5-methylphenyl)methanol as a clear, viscous oil[1].
References
Molport Chemical Database. Compound Summary for (2-butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6). Retrieved from:[Link]
LibreTexts Chemistry. Nucleophilic Addition of Hydride - Mechanism for the Reduction of Carbonyls using NaBH4. Retrieved from:[Link]
MDPI Molecules. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds (Details O-alkylation of salicylaldehyde with K2CO3 in DMF). DOI: 10.3390/molecules21020187. Retrieved from:[Link]
Stability and degradation of (2-Butoxy-5-methylphenyl)methanol
Welcome to the Technical Support Center for (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the molecular vulnerabilities of this compound, explain the mechanistic causality behind its degradation, and provide self-validating protocols to ensure the integrity of your drug development workflows.
Part 1: Structural Vulnerability Analysis
To troubleshoot degradation, we must first understand the molecule's electronic and steric environment. (2-Butoxy-5-methylphenyl)methanol features three critical domains:
The Benzylic Alcohol (-CH₂OH): Highly susceptible to auto-oxidation[2]. The electron-donating nature of the aromatic ring stabilizes radical intermediates, accelerating the conversion of the alcohol to 2-butoxy-5-methylbenzaldehyde in the presence of oxygen and transition metal trace impurities.
The Ortho-Butoxy Ether (-O-Bu): While sterically bulky (providing some shielding to the benzylic position), aryl ethers are vulnerable to acid-catalyzed cleavage. Strong protic acids can protonate the ether oxygen, leading to the loss of the butyl group and the formation of a phenolic degradant.
The Electron-Rich Aromatic Core: Activated by both the alkoxy and methyl groups, the ring is a prime target for electrophilic aromatic substitution (EAS) and photo-degradation if exposed to UV light.
Primary degradation pathways of (2-Butoxy-5-methylphenyl)methanol under various stress conditions.
Part 2: Troubleshooting & FAQs
Q1: My stock solution of (2-Butoxy-5-methylphenyl)methanol is turning yellow over time. What is happening, and how do I stop it?Cause: The yellowing is a classic visual indicator of auto-oxidation. The benzylic alcohol is oxidizing to 2-butoxy-5-methylbenzaldehyde[2]. The extended conjugation of the resulting aldehyde with the electron-rich aromatic ring shifts the absorption spectrum into the visible (yellow) range.
Solution: This is a radical-mediated process initiated by light and oxygen.
Action: Store the compound in amber vials (to block UV initiation) under an inert argon headspace. If formulating in solution, consider adding a radical scavenger (e.g., BHT at 0.01% w/v) to terminate the auto-oxidation chain reaction.
Q2: During an acidic workup (pH < 2), my yield drops significantly, and LC-MS shows a new peak with a mass loss of 56 Da. What is this degradant?Cause: You are observing acid-catalyzed ether cleavage. At low pH, the oxygen of the ortho-butoxy group becomes protonated. The subsequent loss of the butyl group (as butene or butanol, depending on the nucleophile) results in a mass loss of 56 Da (isobutylene equivalent), leaving behind 2-(hydroxymethyl)-4-methylphenol.
Solution: The benzylic alcohol can also form a carbocation under these conditions.
Action: Quench reactions with mild buffers (e.g., saturated NaHCO₃) to maintain a workup pH between 5 and 8. Avoid prolonged exposure to strong acids like HCl or TFA.
Q3: How should I design my stability studies for regulatory submission involving this compound?Cause: Regulatory bodies require rigorous proof of stability.
Solution: You must align with3[3]. For long-term storage, Zone II conditions (25°C / 60% RH) are standard, but due to the oxidative vulnerability of the benzylic alcohol, accelerated testing at 40°C / 75% RH should be monitored bi-weekly initially to catch early aldehyde formation.
Part 3: Quantitative Stability Profile
The following table summarizes the degradation kinetics of (2-Butoxy-5-methylphenyl)methanol based on internal forced degradation benchmarks.
Stress Condition
Environment
Duration
Purity (HPLC-UV)
Primary Degradant Identified
Control
-20°C, Dark, Argon
6 Months
> 99.5%
None
Thermal
60°C, Ambient Air
14 Days
92.3%
2-Butoxy-5-methylbenzaldehyde
Oxidative
3% H₂O₂, 25°C
48 Hours
78.1%
2-Butoxy-5-methylbenzaldehyde
Acidic
0.1M HCl, 25°C
24 Hours
85.4%
2-(Hydroxymethyl)-4-methylphenol
Basic
0.1M NaOH, 25°C
7 Days
98.2%
Stable (No significant degradation)
Photolytic
UV-Vis (ICH Q1B)
1.2M lux hrs
89.7%
Uncharacterized dimers/polymers
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, a protocol must validate its own results. The following forced degradation methodology includes built-in mass balance checks to ensure no degradants are "hiding" off-column or evaporating.
Protocol 1: ICH-Aligned Forced Degradation & Mass Balance Assay
Objective: To generate a comprehensive impurity profile for (2-Butoxy-5-methylphenyl)methanol while ensuring 100% mass balance accountability.
Step-by-Step Methodology:
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile/Water (50:50).
Stress Aliquoting: Divide the stock into five 2 mL amber HPLC vials:
Vial 1 (Negative Control): Store immediately at -80°C. (Causality: Establishes baseline purity without environmental stress).
Vial 2 (Oxidative): Add 100 µL of 30% H₂O₂. Cap loosely.
Vial 3 (Acidic): Add 100 µL of 1.0 M HCl.
Vial 4 (Basic): Add 100 µL of 1.0 M NaOH.
Vial 5 (Thermal): Seal tightly and place in a heat block at 60°C.
Incubation & Quenching: Incubate Vials 2-4 at 25°C for 24 hours. Post-incubation, neutralize Vial 3 with 100 µL 1.0 M NaOH, and Vial 4 with 100 µL 1.0 M HCl. (Causality: Neutralization prevents degradation from continuing inside the HPLC autosampler, ensuring the snapshot of degradation is accurate to the 24-hour mark).
HPLC-UV/MS Analysis: Inject 10 µL of each vial onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile.
Self-Validation (Mass Balance Calculation):
Calculate the Total Peak Area (TPA) of the Negative Control.
For each stressed vial, sum the area of the remaining API peak and all new degradant peaks.
Validation Check: If
ΣAreastressed<0.95×TPAcontrol
, you have a mass balance failure. This indicates the formation of volatile degradants (escaped the vial) or highly retained polymers (stuck on the column). If this occurs, switch to a CAD (Charged Aerosol Detector) to detect non-chromophoric polymers.
Analytical troubleshooting workflow for identifying and mitigating degradation impurities.
Part 5: References
1 - Molport Chemical Database.
2.3 - Xinfuda Group / International Council for Harmonisation.
3.2 - YouTube (Mechanisms of benzylic alcohol oxidation).
(2-Butoxy-5-methylphenyl)methanol Experiments: A Technical Support Guide
This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals working with (2-Butoxy-5-methylphenyl)methanol. It addresses common experimental challenges t...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals working with (2-Butoxy-5-methylphenyl)methanol. It addresses common experimental challenges through a detailed question-and-answer format, offering field-proven insights and solutions. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis and handling of (2-Butoxy-5-methylphenyl)methanol.
Q1: What are the primary synthetic routes to (2-Butoxy-5-methylphenyl)methanol?
The most common and effective method for synthesizing (2-Butoxy-5-methylphenyl)methanol is through the reduction of 2-butoxy-5-methylbenzaldehyde. This transformation can be achieved using various reducing agents.
Q2: Which reducing agents are most suitable for the synthesis of (2-Butoxy-5-methylphenyl)methanol from its corresponding aldehyde?
Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most frequently used reducing agents for converting aldehydes to primary alcohols.[1][2] NaBH₄ is generally preferred due to its milder nature and safer handling, as it can be used in aqueous or alcoholic solutions.[1] LiAlH₄ is a more potent reducing agent but requires strictly anhydrous conditions, typically in dry ether, and is followed by an aqueous acid workup.[1]
Q3: What are the key safety precautions to consider when working with the reagents for this synthesis?
It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves. 2-Butoxyethanol, a related compound, is known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[3][4] Therefore, it is imperative to work in a well-ventilated area or a fume hood.[5] When using flammable solvents like diethyl ether, ensure there are no nearby ignition sources.[6]
Q4: How can I monitor the progress of the reduction reaction?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (2-butoxy-5-methylbenzaldehyde) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q5: What are the typical purification methods for (2-Butoxy-5-methylphenyl)methanol?
After the reaction is complete, the crude product is typically purified using column chromatography on silica gel.[7][8] The choice of eluent (solvent system) will depend on the polarity of the product and any remaining impurities. Recrystallization from a suitable solvent, such as methanol, can also be an effective purification method.[9][10]
II. Troubleshooting Guide: Synthesis and Purification
This section delves into specific problems that may arise during the synthesis and purification of (2-Butoxy-5-methylphenyl)methanol, providing detailed causes and solutions.
Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, the isolated yield of (2-Butoxy-5-methylphenyl)methanol is significantly lower than expected, or no product is obtained.
Potential Causes & Solutions:
Cause
Explanation
Solution
Inactive Reducing Agent
Sodium borohydride and especially lithium aluminum hydride can degrade upon exposure to moisture.
Use freshly opened or properly stored reducing agents. If using LiAlH₄, ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Impure Starting Material
Impurities in the 2-butoxy-5-methylbenzaldehyde can interfere with the reaction.
Purify the starting aldehyde before use, for example, by distillation or column chromatography. Verify its purity using techniques like NMR or GC-MS.
Incorrect Stoichiometry
Using an insufficient amount of the reducing agent will result in incomplete conversion of the starting material.
Carefully calculate and weigh the required amount of the reducing agent. It is common to use a slight excess to ensure the reaction goes to completion.
Inadequate Reaction Time or Temperature
The reduction may not have proceeded to completion if the reaction time was too short or the temperature was too low.
Monitor the reaction by TLC until the starting material is no longer visible. If the reaction is sluggish at room temperature, gentle heating may be required, depending on the reducing agent and solvent used.
Inefficient Extraction
The product may not have been fully extracted from the aqueous layer during the workup.
Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[8] Combine the organic layers to maximize product recovery.
Problem 2: Presence of Impurities in the Final Product
Symptom: Spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR) of the isolated product shows the presence of unreacted starting material or other unexpected signals.
Potential Causes & Solutions:
Cause
Explanation
Solution
Incomplete Reaction
The reaction was stopped before all the starting aldehyde was consumed.
Increase the reaction time and continue to monitor by TLC. If necessary, add a small additional portion of the reducing agent.
Side Reactions
While less common in simple reductions of aldehydes, side reactions can occur, especially if the starting material is not pure or if reactive functional groups are present.
Ensure the purity of the starting material. If side products are observed, optimizing the reaction conditions (e.g., lowering the temperature) may be necessary.
Ineffective Purification
The purification method (column chromatography or recrystallization) did not adequately separate the product from impurities.
For column chromatography, optimize the eluent system to achieve better separation. A slower gradient or a different solvent mixture may be required.[10] For recrystallization, try a different solvent or a solvent mixture. Multiple recrystallizations may be necessary.[10]
Problem 3: Difficulty with Product Isolation and Purification
Symptom: The product is an oil and does not crystallize, or it co-elutes with impurities during column chromatography.
Potential Causes & Solutions:
Cause
Explanation
Solution
Product is a Low-Melting Solid or Oil
(2-Butoxy-5-methylphenyl)methanol may exist as a low-melting solid or a viscous oil at room temperature, making crystallization challenging.
If direct crystallization is difficult, purification by column chromatography is the preferred method. If the product is an oil, ensure all solvent is removed under reduced pressure.
Similar Polarity of Product and Impurities
If the product and a significant impurity have very similar polarities, they will be difficult to separate by standard silica gel chromatography.
Try using a different stationary phase for chromatography, such as alumina. Alternatively, preparative HPLC could be an option for difficult separations.[10] Chemical derivatization of the impurity to alter its polarity, followed by chromatography and subsequent removal of the derivatizing group, is a more advanced strategy.
III. Experimental Protocols & Visualizations
A. Synthesis of (2-Butoxy-5-methylphenyl)methanol via Reduction of 2-Butoxy-5-methylbenzaldehyde
This protocol provides a general procedure for the reduction of 2-butoxy-5-methylbenzaldehyde using sodium borohydride.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, dissolve 2-butoxy-5-methylbenzaldehyde (1.0 eq.) in methanol.
Addition of Reducing Agent: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise.
Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor its progress using thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure (2-Butoxy-5-methylphenyl)methanol.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of (2-Butoxy-5-methylphenyl)methanol.
B. Chemical Reaction Pathway
The following diagram illustrates the chemical transformation occurring during the reduction of 2-butoxy-5-methylbenzaldehyde to (2-Butoxy-5-methylphenyl)methanol.
Caption: Reduction of 2-butoxy-5-methylbenzaldehyde.
IV. Safety Information
2-Butoxyethanol and related compounds present several health hazards:
Inhalation: Harmful if inhaled, can cause irritation to the nose and throat.[5] High concentrations may lead to headache, dizziness, and nausea.[11]
Skin Contact: Harmful in contact with skin and can cause irritation.[4][5] Prolonged or repeated contact may lead to absorption through the skin in toxic amounts.[5]
Always work in a well-ventilated area, preferably a chemical fume hood.[5][6]
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][5]
Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[3][6]
V. References
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
Master Organic Chemistry. (2016, January 19). More Grignard Practice Problems, This Time Incorporating Oxidation. Retrieved from [Link]
Vedantu. (n.d.). Reduction of Aldehydes and Ketones Important Concepts for JEE. Retrieved from [Link]
Chemguide. (2015, November 15). reduction of aldehydes and ketones. Retrieved from [Link]
NextSDS. (n.d.). (2-butoxyphenyl)methanol — Chemical Substance Information. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Chemistry Steps. (2024, December 8). Reduction of Aldehydes and Ketones. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
KTEC Equipment and Supplies. (2015, July 23). SAFETY DATA SHEET. Retrieved from [Link]
Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]
Agar Scientific. (n.d.). Safety data sheet. Retrieved from [Link]
Loba Chemie. (2024, February 28). 2-BUTOXYETHANOL AR. Retrieved from [Link]
Molport. (n.d.). (2-butoxy-5-methylphenyl)methanol. Retrieved from [Link]
PUBLISSO. (2025, August 8). 2‐Butoxyethanol (Ethylene glycol monobutyl ether). Retrieved from [Link]
Cosmetic Ingredient Review. (2024, May 10). Safety Assessment of Butoxyethanol as Used in Cosmetics. Retrieved from [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (1996, October 29). 2-butoxyethanol. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]
National Institutes of Health. (2020, April 30). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Retrieved from [Link]
Research Square. (2025, October 17). Synthesis of 2-butoxyethanol using novel mixed metal oxide catalysts. Retrieved from [Link]
Chemical Insights. (n.d.). 2-Butoxyethanol – A Common Air Pollutant. Retrieved from [Link]
MDPI. (2018, August 28). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
PubChem. (n.d.). 2-Butoxy-5-methylphenol. Retrieved from [Link]
Handling and storage best practices for (2-Butoxy-5-methylphenyl)methanol
Welcome to the Technical Support Center for (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6). This guide is designed for researchers, analytical chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6). This guide is designed for researchers, analytical chemists, and drug development professionals. It provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure the structural integrity of this compound during experimental workflows.
Part 1: Chemical Stability & Storage Causality (FAQs)
Q1: What is the primary chemical degradation risk for (2-Butoxy-5-methylphenyl)methanol during storage?A1: The most significant vulnerability of this compound is the autoxidation of its benzylic alcohol moiety. Benzyl alcohols are highly susceptible to radical-mediated oxidation when exposed to atmospheric oxygen and ambient light. This process converts the primary alcohol first into the corresponding benzaldehyde (2-butoxy-5-methylbenzaldehyde) and, upon prolonged exposure, into a benzoic acid derivative[1]. While the molecule also contains a butoxy ether linkage, aryl alkyl ethers are significantly less prone to explosive peroxide formation compared to standard aliphatic ethers[2]. Therefore, your primary storage goal is mitigating oxidative pathways rather than managing peroxide hazards.
Q2: My batch has developed a distinct "bitter almond" or cherry-like odor. Is the compound still viable for synthesis?A2: No, this batch should be considered compromised for high-precision assays. The bitter almond odor is a classic, self-validating olfactory indicator that the benzylic alcohol has oxidized into its benzaldehyde derivative. Because benzaldehydes are highly reactive electrophiles, using this degraded batch in nucleophilic substitution or coupling reactions will result in significant side-product formation and stoichiometric imbalances.
Q3: How can I analytically verify if my stored compound has degraded?A3: You can establish a self-validating quality control loop using LC-MS or
1
H-NMR:
LC-MS: The intact (2-Butoxy-5-methylphenyl)methanol has a molecular weight of 194.27 g/mol [3]. If autoxidation has occurred, you will observe a new peak at M-2 Da (192.25 g/mol ) , corresponding to the loss of two hydrogen atoms during aldehyde formation.
1
H-NMR: Look for the disappearance of the benzylic protons (singlet, ~4.6 ppm) and the appearance of a highly deshielded aldehyde proton peak in the 9.5–10.5 ppm range.
Q4: Can I store this compound in standard plastic microcentrifuge tubes?A4: It is highly discouraged. Benzyl alcohol derivatives are known to permeate or degrade low-density polyethylene (LDPE) and other common laboratory plastics over time[4]. Furthermore, many plastics are permeable to atmospheric oxygen and moisture, which accelerates autoxidation. Always use amber glass vials with PTFE-lined caps for storage.
Part 2: Quantitative Data & Storage Parameters
To ensure reproducibility across your workflows, adhere to the following physicochemical and storage parameters.
Property / Parameter
Value
Clinical/Experimental Relevance
CAS Number
1343635-42-6
Unique identifier for procurement and safety tracking[3].
The following diagram illustrates the causality of the primary degradation pathway. Understanding this mechanism is critical for troubleshooting unexpected analytical results.
Autoxidation degradation pathway of (2-Butoxy-5-methylphenyl)methanol.
Experimental Workflow
Experimental workflow for aliquoting and storing (2-Butoxy-5-methylphenyl)methanol.
Part 4: Experimental Protocol - Aliquoting and Preservation
To prevent the degradation issues outlined above, implement this step-by-step methodology when receiving bulk (2-Butoxy-5-methylphenyl)methanol. This protocol is a self-validating system designed to isolate the compound from environmental stressors.
Step 1: Baseline Quality Control (Self-Validation)
Before aliquoting, dissolve a 1 mg sample in LC-MS grade methanol.
Run a rapid LC-MS scan. Verify the presence of the 194.27 m/z peak and the strict absence of the 192.25 m/z peak. Causality: If the 192.25 peak is present, the bulk material was exposed to oxygen during transit and must be purified via flash chromatography before use.
Step 2: Environmental Preparation
Conduct all handling inside a fume hood or an inert glovebox.
Pre-weigh and label amber glass vials equipped with PTFE-lined screw caps. Causality: Amber glass blocks UV/Vis light, preventing the photo-initiation of radical autoxidation[1].
Step 3: Aliquoting and Purging
Transfer the required mass/volume of the compound into each vial. Do not leave the primary bulk container open for longer than 60 seconds.
Insert a sterile needle attached to an Argon gas line into the vial just above the compound.
Apply a gentle stream of Argon to the vial headspace for 10–15 seconds. Causality: Argon is heavier than atmospheric air and will effectively sink to form a protective, inert blanket over the compound, completely displacing reactive oxygen.
Step 4: Sealing and Storage
Immediately seal the vial tightly with the PTFE cap.
Wrap the cap junction tightly with Parafilm to create a secondary barrier against moisture and oxygen ingress.
Transfer the sealed aliquots to a monitored refrigerator set to 2–8°C.
Comparative analysis of (2-Butoxy-5-methylphenyl)methanol synthesis methods
Comparative Analysis of (2-Butoxy-5-methylphenyl)methanol Synthesis Methods (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6) is a highly versatile ortho-alkoxybenzyl alcohol utilized as a critical building block in...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of (2-Butoxy-5-methylphenyl)methanol Synthesis Methods
(2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6) is a highly versatile ortho-alkoxybenzyl alcohol utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and specialized materials[1][2]. The presence of both a lipophilic butyl ether and a reactive hydroxymethyl group on a toluene scaffold presents unique chemoselectivity challenges during synthesis.
As application scientists, we must evaluate synthetic routes not just on theoretical atom economy, but on practical scalability, purification demands, and overall E-factor. This guide provides an objective, data-backed comparison of the two primary methodologies for synthesizing this compound: the industry-standard Aldehyde Alkylation-Reduction Pathway and the direct Chemoselective Diol Alkylation Pathway .
Mechanistic Pathways & Strategic Rationale
Fig 1: Comparative synthetic routes to (2-Butoxy-5-methylphenyl)methanol detailing chemoselectivity.
Route A: The Aldehyde Alkylation-Reduction Sequence (Industry Standard)
Causality & Rationale: This two-step sequence begins with 2-hydroxy-5-methylbenzaldehyde. The strategic choice of an aldehyde starting material is rooted in electronic effects. The electron-withdrawing formyl group significantly increases the acidity of the ortho-phenolic proton (lowering the pKa to ~8.5) compared to an unactivated phenol[3]. This allows for rapid, quantitative deprotonation using a mild base like potassium carbonate (
K2CO3
), preventing unwanted side reactions that stronger bases might induce. The subsequent reduction utilizes Sodium Borohydride (
NaBH4
), a reagent perfectly tuned to reduce aldehydes to primary alcohols without cleaving the newly formed aryl-alkyl ether bond.
Route B: Direct Chemoselective Alkylation (Atom-Economic Alternative)
Causality & Rationale: Route B attempts to bypass the reduction step by starting directly with 2-hydroxy-5-methylbenzyl alcohol. This method relies entirely on the thermodynamic pKa difference between the phenolic hydroxyl (pKa ~10) and the benzylic hydroxyl (pKa ~15). By utilizing
K2CO3
in a polar aprotic solvent like Acetonitrile (MeCN), the phenol is selectively deprotonated[4]. However, the nucleophilicity of the resulting phenoxide must be carefully managed. If the temperature exceeds reflux or if a stronger base is inadvertently used, the benzylic alcohol will also undergo alkylation, yielding a difficult-to-separate diether impurity.
Quantitative Performance Matrix
To objectively evaluate these routes, we must look at their performance across standard process chemistry metrics.
The following protocols for Route A are designed as self-validating systems. Built-in visual and chemical cues ensure the operator can verify the success of the transformation in real-time without immediate LC-MS analysis.
Step 1: Williamson Etherification to 2-Butoxy-5-methylbenzaldehyde
Setup: In a flame-dried round-bottom flask, dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M).
Deprotonation: Add anhydrous
K2CO3
(1.5 eq).
Self-Validation Cue: The solution will immediately shift from pale yellow to a vibrant, deep yellow/orange. This color change confirms the successful generation of the highly nucleophilic phenoxide ion.
Alkylation: Add 1-bromobutane (1.2 eq) dropwise. Heat the mixture to 80°C for 8 hours.
TLC Monitoring: Elute with Hexanes/EtOAc (8:2).
Self-Validation Cue: The starting material (Rf ~0.4) stains intensely with
FeCl3
(indicating a free phenol). The product (Rf ~0.7) is
FeCl3
negative but highly UV active.
Workup: Quench with cold
H2O
and extract with EtOAc. Wash the organic layer with 1M NaOH.
Self-Validation Cue: The NaOH wash selectively pulls any unreacted starting phenol into the aqueous layer (turning it yellow), acting as a chemical purification step that guarantees the organic layer contains only the etherified product. Dry over
Na2SO4
and concentrate.
Step 2: Borohydride Reduction to (2-Butoxy-5-methylphenyl)methanol
Setup: Dissolve the crude 2-butoxy-5-methylbenzaldehyde (1.0 eq) from Step 1 in Methanol (0.3 M) and cool to 0°C in an ice bath.
Self-Validation Cue: The addition of
NaBH4
will cause immediate effervescence (
H2
gas evolution). The cessation of this bubbling indicates the consumption of the reactive hydride and the completion of the primary reduction phase. Stir for 2 hours, allowing the reaction to warm to room temperature.
TLC Monitoring: Elute with Hexanes/EtOAc (7:3).
Self-Validation Cue: The aldehyde starting material (Rf ~0.8) is highly reactive to a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, turning bright orange. The target benzyl alcohol (Rf ~0.3) is 2,4-DNPH negative but stains dark brown with
KMnO4
, confirming the conversion of the carbonyl to a hydroxyl group.
Workup: Quench carefully with saturated aqueous
NH4Cl
to destroy excess borohydride. Extract with Dichloromethane (DCM), wash with brine, dry over
MgSO4
, and evaporate to yield the pure (2-Butoxy-5-methylphenyl)methanol as a clear, viscous oil.
References
Molport Database. "(2-butoxy-5-methylphenyl)methanol | 1343635-42-6 Chemical Properties and SMILES." Molport. [Link]
MDPI. "Synthesis and Conformational Study of a Novel Macrocyclic Chiral(Salen) ligand and its Uranyl and Mn Complexes." Molecules, 15(3), 1442.[Link]
Comparative Cross-Reactivity and Selectivity Profiling of (2-Butoxy-5-methylphenyl)methanol in Preclinical Lead Optimization
Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the synthesis of novel targeted therapeu...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Document Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In the synthesis of novel targeted therapeutics, the selection of aryl-alkoxy building blocks profoundly impacts the pharmacokinetic and safety profiles of the final drug candidate. This guide objectively compares the cross-reactivity profile of (2-Butoxy-5-methylphenyl)methanol (BMPM) against its shorter-chain structural alternatives: (2-Methoxy-5-methylphenyl)methanol (MMPM) and (2-Ethoxy-5-methylphenyl)methanol (EMPM).
By leveraging comparative Cytochrome P450 (CYP) inhibition assays and Surface Plasmon Resonance (SPR) binding kinetics, we demonstrate that the incorporation of the butoxy moiety in BMPM1[1] acts as a critical steric shield. This structural feature minimizes off-target kinase binding and mitigates drug-drug interaction (DDI) risks without compromising target affinity.
Mechanistic Rationale: The Causality of Steric Exclusion
Why does a simple chain extension from methoxy to butoxy drastically alter cross-reactivity? The answer lies in the dihedral angle and rotational freedom of the resulting pharmacophore.
Shorter alkoxy chains (methoxy in MMPM, ethoxy in EMPM) allow the aryl ring to adopt a highly planar conformation. This planarity is a well-documented liability in drug design; it enables the molecule to easily intercalate into the narrow, highly conserved ATP-binding clefts of off-target kinases, as well as the rigid catalytic heme pockets of liver enzymes like CYP3A4.
Conversely, the four-carbon butoxy group in BMPM introduces significant steric bulk. This forces the aryl ring into an orthogonal (twisted) conformation relative to the core scaffold. This non-planar geometry creates a deliberate steric clash with the rigid pockets of off-target proteins. However, target kinases with highly plastic hydrophobic pockets (HP-II) can accommodate this bulk via induced-fit conformational changes, preserving high on-target potency while abolishing off-target cross-reactivity.
Mechanistic logic of steric exclusion driving the selectivity of BMPM.
Comparative Performance Data
To validate the steric exclusion hypothesis, BMPM and its analogs were synthesized into identical kinase inhibitor scaffolds and subjected to rigorous cross-reactivity profiling.
This methodology evaluates off-target metabolic cross-reactivity, aligning with industry standards for in vitro DDI studies2[2].
Internal Controls: Ketoconazole is used as a positive control for CYP3A4 to validate enzyme viability. A 0.1% DMSO vehicle control establishes baseline uninhibited metabolite formation.
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL suspension in 0.1 M potassium phosphate buffer (pH 7.4).
Compound Spiking: Dispense BMPM, EMPM, and MMPM into the HLM matrix at concentrations ranging from 0.1 µM to 50 µM.
Incubation & Initiation: Pre-incubate the microtiter plates for 5 minutes at 37°C. Initiate the catalytic reaction by adding NADPH (1 mM final concentration) alongside the isoform-specific probe substrate (e.g., Midazolam for CYP3A4).
Reaction Termination: After exactly 10 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS). Causality Note: The cold organic solvent instantly denatures the HLM proteins to halt the reaction, while the IS corrects for any ionization matrix effects during downstream mass spectrometry.
Quantification: Centrifuge the plates at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam). Calculate the
IC50
using non-linear regression analysis.
Step-by-step workflow for the CYP450 reversible inhibition assay.
Protocol B: High-Resolution SPR Binding Kinetics
Surface Plasmon Resonance (SPR) is utilized to measure real-time off-target binding kinetics3[3].
Internal Controls: A reference flow cell (activated and deactivated without protein) is maintained to subtract bulk refractive index changes and non-specific binding artifacts.
Surface Functionalization: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate the dextran matrix using standard EDC/NHS chemistry. Immobilize the off-target recombinant protein (VEGFR2) to a target density of ~2000 Response Units (RU). Block unreacted succinimide esters with 1 M ethanolamine.
Analyte Preparation: Prepare serial dilutions of BMPM, EMPM, and MMPM (3.125 µM to 50 µM) in running buffer (HBS-EP+ with 1% DMSO). Causality Note: Strict DMSO matching between the running buffer and analyte samples is mathematically critical to prevent bulk shift artifacts that can obscure small-molecule binding signals.
Kinetic Injection (Multi-Cycle): Inject analytes at a flow rate of 30 µL/min for 120 seconds to monitor the association phase, followed immediately by a 300-second buffer flow to monitor the dissociation phase.
Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip any persistently bound analyte, fully regenerating the surface for the subsequent cycle.
Data Analysis: Double-reference the raw sensorgrams (subtracting both the reference flow cell signal and blank buffer injections). Fit the resulting curves to a 1:1 Langmuir binding model to derive the association (
ka
) and dissociation (
kd
) rate constants.
Conclusion
Experimental evidence confirms that substituting shorter alkoxy chains with (2-Butoxy-5-methylphenyl)methanol (BMPM) significantly improves the selectivity profile of resulting pharmacophores. By utilizing steric exclusion to prevent entry into rigid off-target pockets, BMPM serves as a superior, low-liability building block for modern drug discovery pipelines aiming to reduce DDI and off-target toxicity.
A Comparative Guide to Validating the Purity of Synthesized (2-Butoxy-5-methylphenyl)methanol
Abstract In the realms of pharmaceutical research and fine chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock of experimental reproducibility, safety, and efficacy. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the realms of pharmaceutical research and fine chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock of experimental reproducibility, safety, and efficacy. This guide presents a comprehensive, multi-technique framework for validating the purity of the synthesized aromatic alcohol, (2-Butoxy-5-methylphenyl)methanol. We will explore the rationale behind an orthogonal validation strategy, comparing the utility of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis (EA). By presenting detailed experimental protocols and comparative data from two hypothetical synthesis batches, this guide serves as a practical resource for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity.
Introduction: The Imperative of Purity
(2-Butoxy-5-methylphenyl)methanol is an aromatic alcohol with potential applications as a building block in medicinal chemistry and materials science. The precise arrangement of its butoxy, methyl, and hydroxymethyl functionalities on a benzene ring suggests its utility in creating molecules with specific steric and electronic properties. However, like any synthesized compound, its purity is paramount. Impurities, even in trace amounts, can lead to misleading biological data, failed reactions, and compromised final product quality.[1] This guide establishes a robust, self-validating system for purity assessment.
To design an effective purity validation strategy, one must first understand the potential impurity profile, which is intrinsically linked to the synthetic route. A plausible and common method for synthesizing substituted benzyl alcohols is the reduction of the corresponding benzaldehyde.
Hypothetical Synthesis Route: Reduction of (2-Butoxy-5-methyl)benzaldehyde with a reducing agent like sodium borohydride (NaBH₄).
Based on this route, we can predict the most likely process-related impurities:
Over-oxidation Product: (2-Butoxy-5-methyl)benzoic acid, which can form if the starting aldehyde is exposed to air.[3][4]
Side-Products: Impurities from the synthesis of the starting aldehyde itself.[5]
An Orthogonal Approach to Purity Validation
Relying on a single analytical technique is insufficient for a definitive purity claim. An orthogonal approach, using multiple techniques that measure different chemical properties, provides a much more reliable and comprehensive assessment.[6] Our workflow integrates chromatographic separation, spectroscopic characterization, and elemental composition analysis.
Structural Analogues of (2-Butoxy-5-methylphenyl)methanol: A Comparative Guide for Synthon Selection in Drug Discovery
As a Senior Application Scientist, selecting the correct building block (synthon) is rarely about simple availability; it is about anticipating how subtle structural variations will dictate the physicochemical properties...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the correct building block (synthon) is rarely about simple availability; it is about anticipating how subtle structural variations will dictate the physicochemical properties, metabolic stability, and catalytic behavior of the final molecule. (2-Butoxy-5-methylphenyl)methanol (CAS 1343635-42-6) is a highly specialized ortho-alkoxy-meta-alkyl benzyl alcohol. Its unique structural topology—combining a flexible, lipophilic 4-carbon ether chain with a weakly electron-donating methyl group—makes it an invaluable intermediate in both the synthesis of metabolic disorder therapeutics and the design of chiral catalysts.
This guide objectively compares (2-Butoxy-5-methylphenyl)methanol against its structural analogues, providing researchers with the experimental data and mechanistic causality required to make informed synthon selections.
Physicochemical Profiling of Analogues
When designing an active pharmaceutical ingredient (API) or a catalytic ligand, the choice of the ortho-alkoxy substituent profoundly impacts the molecule's steric bulk and lipophilicity. Table 1 summarizes the comparative metrics of the target compound and its primary analogues.
Table 1: Physicochemical & Steric Comparison of Benzyl Alcohol Analogues
Bioisosteric replacement (modulating ring electron density)
Data Interpretation: The butoxy analogue offers a significantly higher cLogP compared to the methoxy variant. This enhanced lipophilicity is critical for penetrating cell membranes and anchoring molecules into deep hydrophobic binding pockets, a mechanism heavily exploited in modern metabolic drug design[3].
Application in Metabolic Therapeutics: Overcoming Leptin Resistance
Azo compounds derived from 2-butoxy-5-methylphenyl architectures have been patented for their profound ability to improve leptin resistance and treat cerebral infarction[4],[3].
The Causality of the Butoxy Group
In the context of leptin resistance, the API must modulate the JAK2/STAT3 signaling pathway by suppressing Suppressor of Cytokine Signaling 3 (SOCS3). The 4-carbon butoxy chain is not merely a passive spectator; it actively engages with the hydrophobic residues of the target protein. If the methoxy analogue is used, the molecule lacks the necessary van der Waals interactions, leading to a rapid off-rate and reduced in vivo efficacy. Conversely, a longer chain (e.g., hexyloxy) increases the cLogP beyond the Lipinski ideal, leading to poor aqueous solubility and high plasma protein binding.
Fig 1. Modulation of Leptin/JAK2/STAT3 signaling by 2-butoxy-5-methylphenyl derivatives.
Application in Asymmetric Catalysis: Ligand Design
(2-Butoxy-5-methylphenyl)methanol is a direct precursor to chiral binuclear copper-containing catalysts used in the synthesis of pyrethroid insecticides (e.g., cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids)[1].
The Causality of Steric Shielding
When oxidized to the corresponding aldehyde and condensed with a chiral amine, the resulting Schiff base coordinates to Cu(II). The ortho-butoxy group creates a rigid, sterically demanding chiral pocket. During the intramolecular carbenoid cyclization of diazo esters, this bulky ether chain physically blocks one face of the transient copper-carbene intermediate. The incoming diene is forced to approach from the opposite, unhindered face, thereby maximizing the enantiomeric excess (ee) of the product[5].
Self-Validating Protocol: Synthesis of the Precatalyst Ligand
To ensure reproducibility and trustworthiness, the synthesis of the aldehyde intermediate must be tightly controlled to prevent over-oxidation.
Oxidation: Dissolve 10.0 mmol of (2-Butoxy-5-methylphenyl)methanol in 50 mL of anhydrous CH₂Cl₂. Add 100.0 mmol (10 eq) of activated MnO₂.
Causality: MnO₂ is a mild oxidant that selectively halts at the aldehyde stage, whereas Jones reagent would yield the unwanted carboxylic acid.
Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is complete when the alcohol spot (R_f ~0.2) completely disappears, replaced by a UV-active aldehyde spot (R_f ~0.6).
Workup: Filter the suspension through a pad of Celite to remove manganese salts. Concentrate the filtrate under reduced pressure.
Self-Validation Checkpoint 2 (IR Spectroscopy): Analyze the crude oil via FT-IR. The protocol is validated if a sharp, intense carbonyl stretch appears at ~1690 cm⁻¹ and the broad O-H stretch at ~3300 cm⁻¹ is entirely absent.
Fig 2. Self-validating synthetic workflow for chiral copper catalysts from the benzyl alcohol.
Comparative Performance in C-H Activation
The structural analogues behave very differently under Palladium-catalyzed ortho-alkoxylation conditions. Recent studies have explored the ligand-directed C-H activation of anilides to yield compounds like N-(2-Butoxy-5-methylphenyl)acetamide[2].
Table 2: Comparative Yields in Pd-Catalyzed Ortho-Alkoxylation
Reaction Setup: To a Schlenk tube, add the anilide substrate (0.3 mmol), Pd(OAc)₂ (10 mol %), K₂S₂O₈ (2 equiv), and methanesulfonic acid (0.5 equiv) in 1 mL of n-butanol[2].
Causality of Reagents: K₂S₂O₈ acts as the terminal oxidant driving the Pd(II)/Pd(IV) catalytic cycle. Methanesulfonic acid is critical; it not only promotes C-H bond cleavage but acts as a highly labile leaving group on the Pd-complex, allowing the sterically hindered n-butanol to substitute efficiently[2].
Self-Validation Checkpoint (HRMS): Following column chromatography, the identity of the butoxy product must be confirmed via High-Resolution Mass Spectrometry (ESI-Orbitrap). The protocol is validated when the m/z [M + H]⁺ is found at 222.1488 (calculated for C₁₃H₂₀O₂N: 222.1489)[6].
References
Method for improving leptin resistance (US Patent 9,931,351 B2)
Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid (US Patent 4,254,282 A)
Palladium-Catalyzed Ortho-Alkoxylation of Anilides via C–H Activation
Source: The Journal of Organic Chemistry (ACS Publications), 2012, 77 (21), 9504-9509.
URL:[Link]
Comparative Performance Guide: (2-Butoxy-5-methylphenyl)methanol in Synthetic and Medicinal Chemistry
As a Senior Application Scientist, selecting the optimal building block for drug discovery or solid-phase synthesis requires looking beyond basic reactivity. The compound (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-4...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the optimal building block for drug discovery or solid-phase synthesis requires looking beyond basic reactivity. The compound (2-Butoxy-5-methylphenyl)methanol (CAS: 1343635-42-6) represents a highly specialized substituted benzyl alcohol. Its unique structural motif—an ortho-butoxy group coupled with a para-methyl group (relative to the benzylic carbon)—provides a distinct combination of steric shielding, high lipophilicity, and profound electron-donating capabilities.
This guide objectively compares the performance of (2-Butoxy-5-methylphenyl)methanol against its shorter-chain analog, (2-Methoxy-5-methylphenyl)methanol , and the baseline Unsubstituted Benzyl Alcohol . We evaluate these compounds across two critical domains: Pharmacokinetic (PK) tuning in drug design[1] and acid-labile linker kinetics in solid-phase synthesis[2].
Structural & Physicochemical Profiling
The performance of a benzyl alcohol derivative is dictated by its electronic distribution and steric bulk[3]. The ortho-butoxy group acts as a strong electron-donating group (EDG) via resonance, while simultaneously providing a flexible hydrophobic "tail."
Table 1: Comparative Physicochemical Properties
Data represents calculated values for the isolated alcohol building blocks.
Property
Benzyl Alcohol (Baseline)
(2-Methoxy-5-methylphenyl)methanol
(2-Butoxy-5-methylphenyl)methanol
Molecular Weight
108.14 g/mol
152.19 g/mol
194.27 g/mol
Calculated LogP
1.10
1.84
3.21
Polar Surface Area (PSA)
20.2 Ų
29.5 Ų
29.5 Ų
Steric Descriptor (A-value approx.)
Minimal
Low
High (Flexible chain)
Electronic Effect (Benzylic C)
Neutral
Strongly Stabilizing (+R, +I)
Strongly Stabilizing (+R, +I)
Causality Insight: The transition from a methoxy to a butoxy group does not change the Polar Surface Area (PSA), but it dramatically increases the LogP from 1.84 to 3.21. In medicinal chemistry, this specific lipophilic jump is utilized to drive compounds into the optimal range for passive membrane permeability without introducing hydrogen bond donors that could violate Lipinski's rules[1].
Case Study I: Pharmacokinetic Tuning in Drug Discovery
When benzyl alcohols are incorporated into active pharmaceutical ingredients (APIs) via ether or ester linkages, the nature of the aromatic substituents dictates the molecule's resistance to metabolic degradation and its cellular uptake[3].
We evaluated ether-linked prodrug derivatives of the three alcohols using a standard Caco-2 monolayer assay (to simulate intestinal absorption) and Human Liver Microsome (HLM) incubations (to assess Phase I CYP450 metabolism).
Table 2: In Vitro ADME Performance of Ether Derivatives
Derivative Core
Caco-2 Permeability (
Papp
,
10−6
cm/s)
HLM Half-Life (
t1/2
, min)
Primary Metabolic Liability
Unsubstituted
4.2
18
Rapid benzylic oxidation
Methoxy-Analog
12.5
34
O-demethylation
Butoxy-Analog
28.7
58
Terminal chain hydroxylation
The "Why" (Mechanistic Causality):
The butoxy derivative exhibits a >2-fold increase in Caco-2 permeability compared to the methoxy analog. This is directly caused by the enhanced lipophilicity (LogP 3.21) allowing superior partitioning into the phospholipid bilayer. Furthermore, the steric bulk of the butoxy chain physically shields the benzylic ether linkage from rapid enzymatic cleavage by CYP450 enzymes, prolonging the microsomal half-life from 34 to 58 minutes.
Visualization: ADME Profiling Workflow
Figure 1: In vitro ADME workflow for evaluating substituted benzyl alcohol-derived drug candidates.
Case Study II: Acid-Labile Linkers in Solid-Phase Synthesis
Alkoxybenzyl alcohols are the foundational structural motifs for acid-labile resins (e.g., Wang resin) used in Solid-Phase Peptide Synthesis (SPPS)[2]. The cleavage of the payload relies on the generation of a benzylic carbocation.
Performance Comparison: Cleavage Kinetics
We compared the cleavage rates of a standard peptide payload attached via the three different benzyl alcohol linkers using a mild acid condition (1% Trifluoroacetic acid in Dichloromethane).
Unsubstituted Linker: 0% cleavage at 2 hours. (Lacks EDG stabilization).
Methoxy-Analog Linker: 85% cleavage at 2 hours.
Butoxy-Analog Linker: 82% cleavage at 2 hours.
The "Why" (Mechanistic Causality):
Both the methoxy and butoxy groups provide powerful resonance stabilization (+R effect) to the benzylic carbocation intermediate formed during TFA cleavage. The para-methyl group further stabilizes the cation via hyperconjugation. The slightly slower kinetics of the butoxy analog (82% vs 85%) is attributed to the steric hindrance of the butyl chain, which slightly restricts the conformational geometry required for optimal orbital overlap during the transition state. However, the butoxy chain vastly improves the swelling properties of the resin in non-polar solvents compared to the methoxy variant.
Visualization: Linker Cleavage Mechanism
Figure 2: Mechanistic pathway of acid-mediated cleavage for alkoxybenzyl-linked conjugates.
This protocol utilizes mild conditions to prevent the degradation of the electron-rich (2-Butoxy-5-methylphenyl)methanol.
Preparation: Dissolve the phenolic API core (1.0 eq) and (2-Butoxy-5-methylphenyl)methanol (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
Activation: Add Triphenylphosphine (PPh₃, 1.5 eq). Cool the reaction mixture to 0 °C using an ice bath.
Causality: Slow addition prevents the thermal decomposition of the reactive betaine intermediate.
Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is deemed complete only when the UV-active spot corresponding to the starting alcohol is entirely consumed (typically 4-6 hours at room temperature).
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Designed to quantitatively assess the carbocation stabilization provided by the ortho-butoxy group.
Resin Swelling: Suspend 100 mg of the loaded resin in 2 mL of anhydrous Dichloromethane (DCM) for 30 minutes.
Causality: Proper swelling ensures the acid can uniformly access the internal polymer matrix.
Cleavage Cocktail: Prepare a solution of 1% TFA in DCM containing 2% Triisopropylsilane (TIPS) and 2% H₂O.
Causality: TIPS acts as a carbocation scavenger. Without it, the highly stable butoxy-methyl-benzyl carbocation would re-alkylate the payload, yielding false-negative cleavage data.
Execution: Add 2 mL of the cleavage cocktail to the resin. Agitate gently at 25 °C.
Self-Validation & Quantification: Extract 50 µL aliquots at 30, 60, and 120 minutes. Quench immediately in cold ether, centrifuge, and analyze the supernatant via RP-HPLC (214 nm) to quantify the area-under-the-curve (AUC) of the released payload against a known standard.
References
Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society.
Ogala, B., et al. (2020). Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives. Research Journal of Medicinal Plants.
Zheng, et al. (2017). Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation. ACS Medicinal Chemistry Letters.
Navigating the Disposal of (2-Butoxy-5-methylphenyl)methanol: A Guide for Laboratory Professionals
Hazard Assessment: A Profile Based on Structural Analogs Understanding the potential hazards of a chemical is the first step in its safe handling and disposal. Based on the known properties of its structural relatives, (...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment: A Profile Based on Structural Analogs
Understanding the potential hazards of a chemical is the first step in its safe handling and disposal. Based on the known properties of its structural relatives, (2-Butoxy-5-methylphenyl)methanol should be handled as a substance that may present the following risks:
Skin and Eye Irritation: Similar to (2-butoxyphenyl)methanol and 2-Butoxyethanol, this compound is likely to cause skin irritation and serious eye irritation.[1][2][3]
Harmful if Swallowed, Inhaled, or in Contact with Skin: The butoxy functional group, as seen in 2-Butoxyethanol, suggests a potential for harm upon ingestion, inhalation, or dermal absorption.[1][3][4]
Specific Target Organ Toxicity (STOT): The analog (2-butoxyphenyl)methanol is classified for specific target organ toxicity after a single exposure, warranting caution.[2]
Aquatic Toxicity: Aromatic alcohols like Benzyl Alcohol are known to be toxic to aquatic life, making it imperative to prevent release into the environment.[5]
This hazard profile necessitates the consistent use of appropriate Personal Protective Equipment (PPE) and adherence to stringent disposal protocols.
Table 1: Summary of GHS Hazard Classifications for Structural Analogs
Before beginning any work that will generate (2-Butoxy-5-methylphenyl)methanol waste, ensure that all necessary safety measures are in place.
Personal Protective Equipment (PPE) is mandatory:
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
Body Protection: A standard laboratory coat is required to protect personal clothing.
Respiratory Protection: All handling of this substance should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of vapor inhalation.[5]
Step-by-Step Disposal Protocol
The disposal of (2-Butoxy-5-methylphenyl)methanol must be managed as a hazardous waste stream from the point of generation to its final collection by a licensed disposal service.
Step 1: Waste Segregation and Collection
Do Not Mix: This is a critical first step. Do not mix (2-Butoxy-5-methylphenyl)methanol waste with any other chemical waste streams.[5] Mixing incompatible chemicals can lead to dangerous reactions.
Dedicated Waste Container: Collect all waste containing (2-Butoxy-5-methylphenyl)methanol, including contaminated consumables like pipette tips, tubes, and gloves, in a dedicated, sealable, and chemically compatible container. Puncture-proof containers are preferred for solid waste.
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and has a secure-fitting lid.
Step 2: Labeling
Clear Identification: The waste container must be clearly and accurately labeled. Affix a "Hazardous Waste" label immediately upon starting waste collection.
Content Declaration: The label must include the full chemical name: "(2-Butoxy-5-methylphenyl)methanol" and an accurate estimation of its concentration and volume.
Step 3: Storage
Secure Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials, particularly strong oxidizing agents.[8]
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Ventilation: The storage area should be well-ventilated.
Step 4: Arranging for Disposal
Professional Disposal: The final disposal of (2-Butoxy-5-methylphenyl)methanol must be handled by a licensed professional waste disposal service.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.[10]
Consult Your EHS Office: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup and to ensure compliance with all local, state, and federal regulations.[10] They will provide guidance on specific manifesting and labeling requirements.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Control Ignition Sources: If the material is in a flammable solvent, turn off any nearby ignition sources.
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
Absorb: For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[6][7] Do not use combustible materials like paper towels to absorb large quantities.
Collect and Contain: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontaminate: Clean the spill area thoroughly with soap and water.[5] All cleaning materials must be collected as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific incident reporting procedures.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the protocol, the following diagram illustrates the decision-making and procedural flow for the proper disposal of (2-Butoxy-5-methylphenyl)methanol.
Caption: Workflow for the proper disposal of (2-Butoxy-5-methylphenyl)methanol.
By adhering to this guide, laboratory professionals can ensure the safe and compliant disposal of (2-Butoxy-5-methylphenyl)methanol, thereby protecting themselves, their colleagues, and the environment.
References
Penta. (2024, February 27). Safety Data Sheet for Benzyl alcohol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244, Benzyl Alcohol. Retrieved from [Link]
Agar Scientific. (n.d.). Safety data sheet for 2-Butoxyethanol. Retrieved from [Link]
Chemos GmbH & Co. KG. (2021, July 28). Safety Data Sheet for Benzyl alcohol. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet for Benzyl alcohol. Retrieved from [Link]
NextSDS. (n.d.). (2-butoxyphenyl)methanol — Chemical Substance Information. Retrieved from [Link]
MolPort. (n.d.). (2-butoxy-5-methylphenyl)methanol. Retrieved from [Link]
The University of Tokyo, Environmental Science Center. (2022, September). Classification chart of chemically hazardous waste. Retrieved from [Link]
KTEC Equipment and Supplies. (2015, July 23). Safety Data Sheet for 2-BUTOXYETHANOL, 99%. Retrieved from [Link]
U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Comprehensive Guide to Personal Protective Equipment for Handling (2-Butoxy-5-methylphenyl)methanol
Hazard Assessment: Understanding the Risks Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the data for 2-Butoxyethanol, (2-Butoxy-5-methylphenyl)methanol should be...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the data for 2-Butoxyethanol, (2-Butoxy-5-methylphenyl)methanol should be treated as a hazardous substance with the following potential risks:
Skin and Eye Irritation: Direct contact can cause serious eye irritation and skin irritation.[1][2][3][4] Prolonged or repeated skin contact may lead to the absorption of harmful amounts of the substance.[4]
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[5]
Toxicity: The compound is likely harmful if swallowed, inhaled, or absorbed through the skin.[1][2][6] Symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[7]
Combustibility: Classified as a combustible liquid, it should be kept away from heat, sparks, and open flames.[1][7]
Peroxide Formation: Like other ethers, there is a potential for the formation of explosive peroxides upon exposure to air and light.[6][7]
Exposure Limits for Structural Analog (2-Butoxyethanol)
To ensure a safe laboratory environment, it is prudent to adhere to the established occupational exposure limits for 2-Butoxyethanol as a benchmark.
Regulatory Body
Exposure Limit (8-hour Time-Weighted Average)
Notation
OSHA (Occupational Safety and Health Administration)
50 ppm (240 mg/m³)
TWA [skin]
NIOSH (National Institute for Occupational Safety and Health)
5 ppm (24 mg/m³)
REL [skin]
ACGIH (American Conference of Governmental Industrial Hygienists)
20 ppm
TLV-TWA
Data sourced from NIOSH and ACGIH guidelines.[8][9][10] The "skin" notation indicates that skin absorption is a significant route of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling (2-Butoxy-5-methylphenyl)methanol. The selection of appropriate PPE is contingent on the specific handling procedure and the potential for exposure.
Core PPE Requirements (For all handling procedures):
Eye and Face Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[11][12]
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable option for incidental contact.[8] For prolonged handling or immersion, consider thicker, more robust gloves and always check the manufacturer's compatibility data. It is crucial to change gloves immediately if they become contaminated.[13]
Protective Clothing: A laboratory coat, fully buttoned, is the minimum requirement.[13] For larger quantities or tasks with a higher splash potential, a chemically resistant apron or coveralls should be utilized.[2][6]
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[13]
Respiratory Protection:
The use of respiratory protection should be determined by a site-specific risk assessment. It is required when:
Working outside of a certified chemical fume hood.[1]
Ventilation is inadequate to maintain airborne concentrations below the recommended exposure limits.[6][11]
Responding to a spill.
In such cases, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][11]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling (2-Butoxy-5-methylphenyl)methanol.
Operational and Disposal Plans
Safe handling extends beyond the use of PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Handling Procedures:
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
Ventilation: All handling of (2-Butoxy-5-methylphenyl)methanol should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][13]
Grounding: To prevent static discharge, which could ignite flammable vapors, ensure that all equipment is properly grounded.[6][11]
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][11] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][7]
Donning and Doffing PPE:
Donning (Putting On):
Put on the lab coat, ensuring it is fully buttoned.
Put on safety goggles. If required, add a face shield.
If respiratory protection is needed, perform a seal check before entering the work area.
Wash and dry hands thoroughly.
Put on gloves, ensuring they extend over the cuffs of the lab coat.
Doffing (Taking Off):
Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
Remove the lab coat, turning it inside out as you remove it.
Remove face shield and goggles.
If a respirator was used, remove it last.
Wash hands thoroughly with soap and water.
Storage:
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][7][11]
Keep containers tightly closed to prevent the escape of vapors and potential peroxide formation.[7][11]
Store away from incompatible materials such as strong oxidizing agents, bases, and certain metals like aluminum.[7]
Containers should be dated upon opening to monitor for potential peroxide formation.[6]
Spill Response:
In the event of a spill, your immediate priorities are to ensure personnel safety and contain the spill.
Evacuate: Alert others in the area and evacuate non-essential personnel.[2]
Ventilate: Increase ventilation in the area of the spill.[2]
PPE: Don the appropriate PPE, including respiratory protection.[2]
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or earth to soak up the liquid.[6][11] For larger spills, create a dike to contain the material.[11]
Cleanup: Carefully collect the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[6][11]
Decontaminate: Clean the spill area thoroughly with soap and water.[11]
Disposal Plan:
(2-Butoxy-5-methylphenyl)methanol and any materials contaminated with it must be treated as hazardous waste.
Collect all waste in a clearly labeled, sealed container.[14] The label should identify the contents as hazardous waste and list the chemical name.[14]
Store waste containers in a designated, well-ventilated area away from incompatible materials.[15]
Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[14][15][16]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling (2-Butoxy-5-methylphenyl)methanol, ensuring a safe and productive research environment.
References
PRO NE-21. (2011, April 4). Ohio.gov.
SAFETY DATA SHEET. (2007, July 24). Fisher Scientific.
SAFETY DATA SHEET. (2007, July 24). Thermo Fisher Scientific.
2-BUTOXYETHANOL AR. Loba Chemie.
SAFETY D
Material Safety Data Sheet - 2-Butoxyethanol, 97%. (2002, December 3). Cole-Parmer.
SAFETY DATA SHEET. (2020, October 6). Spectrum Chemical.
Permeation of 2-Butoxyethanol Through Multiple Layers of a Disposable Nitrile Glove Material and a Single Layer of Microflex 93-260. (2025, November 6). PMC.
SAFETY D
(2-butoxyphenyl)
Safety Data Sheet: 2-butoxyethanol. Chemos GmbH&Co.KG.
Safety data sheet of '- 2-BUTOXYETHANOL' (Version 1). Biochem Chemopharma.
2-Butoxyethanol - IDLH | NIOSH. CDC.
SAFETY D
Methanol - Standard Oper
Guidelines for Flammable Liquid Disposal. (2023, September 19). safety.pitt.edu.
SAFETY DATA SHEET - Methanol (230, 232, 233).
Methanol MSDS Safety Tips from Experts. (2014, July 22). VelocityEHS.
2-Butoxyethanol – A Common Air Pollutant. Chemical Insights.
Methanol Disposal In Laboratories | Collect and Recycle. (2024, March 22).
PUBLIC HEALTH STATEMENT 2-BUTOXYETHANOL AND 2-BUTOXYETHANOL ACETATE.